Technical Documentation Center

4-(3-Methyl-5-isoxazolyl)piperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(3-Methyl-5-isoxazolyl)piperidine
  • CAS: 1219960-41-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(3-Methyl-5-isoxazolyl)piperidine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(3-Methyl-5-isoxazolyl)piperidine, a heterocyclic compound of significant interest in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Methyl-5-isoxazolyl)piperidine, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its chemical structure, physicochemical properties, and a plausible synthetic route, including the preparation of a key N-Boc protected intermediate and its subsequent deprotection. Furthermore, it explores the potential pharmacological applications of this compound by examining the well-established biological activities of the isoxazole and piperidine scaffolds. This document serves as a valuable resource for researchers and drug development professionals investigating novel therapeutics, offering insights into the synthesis, characterization, and potential utility of 4-(3-Methyl-5-isoxazolyl)piperidine in various disease areas.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of pharmacologically active moieties is a cornerstone of rational drug design. The molecule 4-(3-Methyl-5-isoxazolyl)piperidine represents a compelling fusion of two such "privileged scaffolds": the isoxazole and the piperidine rings.

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is present in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2] The isoxazole ring can act as a bioisostere for amide or ester groups, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals.[3] Its conformational flexibility and ability to engage in various intermolecular interactions make it a key component in drugs targeting the central nervous system (CNS), as well as in cardiovascular and antiviral agents. The piperidine scaffold can significantly impact a compound's solubility, lipophilicity, and metabolic stability.[4]

The amalgamation of these two scaffolds in 4-(3-Methyl-5-isoxazolyl)piperidine presents a unique chemical entity with the potential for diverse biological activities, making it a molecule of considerable interest for further investigation and development.

Chemical Structure and Properties

The chemical structure of 4-(3-Methyl-5-isoxazolyl)piperidine consists of a piperidine ring substituted at the 4-position with a 3-methyl-5-isoxazolyl group.

IUPAC Name: 4-(3-Methyl-1,2-oxazol-5-yl)piperidine

Below is a 2D representation of the chemical structure:

Caption: Chemical structure of 4-(3-Methyl-5-isoxazolyl)piperidine.

Physicochemical Properties
PropertyValue (for N-Boc protected form)Reference
Molecular Formula C₁₄H₂₂N₂O₃[5]
Molecular Weight 266.34 g/mol [5]
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents like dichloromethane, methanol, and DMSO.Inferred
Boiling Point Not available[5]
Melting Point Not available[5]
Density Not available[5]

Synthesis and Purification

A plausible and efficient synthetic route to 4-(3-Methyl-5-isoxazolyl)piperidine involves a two-step process: first, the synthesis of the N-Boc protected intermediate, tert-butyl 4-(3-methyl-5-isoxazolyl)-1-piperidinecarboxylate, followed by the deprotection of the piperidine nitrogen.

Synthesis of tert-butyl 4-(3-methyl-5-isoxazolyl)-1-piperidinecarboxylate

The key step in forming the isoxazole ring is a 1,3-dipolar cycloaddition reaction.[6][7] This reaction involves the in-situ generation of a nitrile oxide from an oxime, which then reacts with an alkyne. In this case, the starting materials would be tert-butyl 4-ethynylpiperidine-1-carboxylate and acetaldoxime.

Synthesis_Step1 cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A tert-butyl 4-ethynylpiperidine-1-carboxylate F tert-butyl 4-(3-methyl-5-isoxazolyl)-1-piperidinecarboxylate A->F 1,3-Dipolar Cycloaddition B Acetaldoxime B->F C Oxidizing Agent (e.g., NCS, Chloramine-T) D Base (e.g., Triethylamine) E Solvent (e.g., Dichloromethane)

Caption: Synthetic workflow for the N-Boc protected intermediate.

Experimental Protocol:

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve tert-butyl 4-ethynylpiperidine-1-carboxylate (1 equivalent) and acetaldoxime (1.2 equivalents) in a suitable solvent such as dichloromethane.

  • In-situ Generation of Nitrile Oxide: To the stirred solution, add an oxidizing agent like N-chlorosuccinimide (NCS) or Chloramine-T (1.2 equivalents) portion-wise at room temperature. The reaction is typically exothermic and may require cooling.

  • Cycloaddition: Following the addition of the oxidizing agent, add a base such as triethylamine (1.5 equivalents) dropwise. The reaction mixture is then stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired tert-butyl 4-(3-methyl-5-isoxazolyl)-1-piperidinecarboxylate.

Deprotection of the Piperidine Nitrogen

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine, 4-(3-Methyl-5-isoxazolyl)piperidine. This is typically achieved under acidic conditions.

Experimental Protocol (using Trifluoroacetic Acid):

  • Reaction Setup: Dissolve the N-Boc protected intermediate (1 equivalent) in dichloromethane (DCM).

  • Acidic Cleavage: Add trifluoroacetic acid (TFA) (typically 10-50% v/v in DCM) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, the solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in a suitable solvent and neutralized with a base (e.g., saturated sodium bicarbonate solution). The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to afford 4-(3-Methyl-5-isoxazolyl)piperidine.

Alternative Deprotection (using HCl):

An alternative to TFA is using a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. This method is also effective for Boc deprotection and may be preferable in cases where TFA sensitivity is a concern.

Potential Pharmacological Applications and Mechanism of Action

While specific pharmacological data for 4-(3-Methyl-5-isoxazolyl)piperidine is not extensively documented, the known biological activities of its constituent scaffolds provide a strong basis for predicting its potential therapeutic applications.

Central Nervous System (CNS) Disorders

The piperidine moiety is a common feature in many CNS-active drugs.[4] Its presence suggests that 4-(3-Methyl-5-isoxazolyl)piperidine could penetrate the blood-brain barrier. Isoxazole derivatives have also been investigated for their effects on the CNS, with some showing potential as anxiolytics and cognitive enhancers.[8] Therefore, this compound could be a candidate for targeting neurological and psychiatric disorders.

Anti-inflammatory and Analgesic Properties

Isoxazole-containing compounds are well-known for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[9] Piperidine derivatives have also been explored for their analgesic effects. The combination of these two pharmacophores could lead to novel anti-inflammatory and analgesic agents.[10][11]

Anticancer Activity

Both isoxazole and piperidine derivatives have been extensively studied in the context of oncology.[12][13] They have been shown to inhibit various cancer cell lines through diverse mechanisms, including the inhibition of kinases and the induction of apoptosis. The unique structure of 4-(3-Methyl-5-isoxazolyl)piperidine may offer novel interactions with cancer-related targets.

Antimicrobial and Antifungal Activity

Numerous isoxazole and piperidine derivatives have demonstrated potent antimicrobial and antifungal activities.[14][15] The synergistic effect of these two rings could result in a compound with a broad spectrum of activity against various pathogens.

Mechanism of Action: The specific mechanism of action of 4-(3-Methyl-5-isoxazolyl)piperidine would depend on its molecular target(s). Given the diverse activities of its parent scaffolds, it could potentially interact with a range of biological targets, including enzymes (e.g., kinases, COX), receptors (e.g., G-protein coupled receptors, ion channels), and other proteins involved in disease pathways. Further research, including in-vitro and in-vivo studies, is required to elucidate its precise mechanism of action.

Analytical Characterization

The identity and purity of 4-(3-Methyl-5-isoxazolyl)piperidine would be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the methyl group on the isoxazole ring, the protons on the isoxazole and piperidine rings, and the N-H proton of the piperidine.

  • ¹³C NMR: The carbon NMR spectrum would provide signals for all the unique carbon atoms in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Conclusion and Future Directions

4-(3-Methyl-5-isoxazolyl)piperidine is a promising heterocyclic compound that combines the favorable properties of the isoxazole and piperidine scaffolds. Its synthesis is achievable through established organic chemistry methodologies, primarily involving a 1,3-dipolar cycloaddition followed by a deprotection step. The diverse biological activities associated with its constituent rings suggest a broad therapeutic potential, particularly in the areas of CNS disorders, inflammation, cancer, and infectious diseases.

Future research should focus on the following areas:

  • Optimization of the synthetic protocol to improve yields and scalability.

  • Comprehensive pharmacological evaluation to determine its specific biological activities and identify its molecular targets.

  • In-depth structure-activity relationship (SAR) studies by synthesizing and testing analogs to improve potency and selectivity.

  • Preclinical development , including pharmacokinetic and toxicological studies, to assess its potential as a drug candidate.

This technical guide provides a solid foundation for researchers to embark on the further exploration of 4-(3-Methyl-5-isoxazolyl)piperidine, a molecule with the potential to contribute to the development of novel and effective therapies.

References

  • Bhardwaj, A., et al. (2021). D-Ring modification of steroids: synthesis of isoxazole annulated steroids from des D-formyl alkyne via 1,3-dipolar cycloaddition reaction. Taylor & Francis Online.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Retrieved from [Link]

  • Wang, L., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. MDPI.
  • Hernandez R., R. A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Publishing.
  • ChemSynthesis. (2025). tert-butyl 4-(3-methyl-5-isoxazolyl)-1-piperidinecarboxylate. Retrieved from [Link]

  • Wagner, E., et al. (2008). Synthesis and pharmacological screening of derivatives of isoxazolo[4,5-d]pyrimidine. PubMed.
  • Pravst, I., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Wang, Y., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed.
  • Reddy, M. V. R., et al. (2012). Design, Synthesis, Antimicrobial, Anti-Inflammatory and Analgesic Activity of Novel Isoxazolyl pyrimido[4,5-b]quinolines and Isoxazolyl chromeno[2,3-d]pyrimidin-4-ones. PubMed.
  • Kumar, G. S., et al. (2024).
  • Chimenti, F., et al. (2000). Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles. PubMed.
  • Supporting Information - Practical Synthesis of Fragment. (n.d.). Retrieved from [Link]

  • Lee, Y., et al. (2013). Synthesis and antibacterial activities of new piperidine substituted (5R)-[6][7][16]triazolylmethyl and (5R)-[(4-F-[6][7][16]triazolyl)methyl] oxazolidinones. PubMed.

  • PubChem. (n.d.). (S)-4-isopropyl-3-methyl-2-(3-methylpiperidine-1-carbonyl)isoxazol-5(2H)-one. Retrieved from [Link]

  • Wagner, E., et al. (2025). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives.
  • Decker, M. W., et al. (1995). (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I.
  • Wang, Y., et al. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed.
  • Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. PubMed.
  • Reddy, M. V. R., et al. (2013). A facile synthesis, anti-inflammatory and analgesic activity of isoxazolyl-2,3-dihydrospiro[benzo[f]isoindole-1,3'-indoline]-2',4,9-triones. PubMed.
  • Lee, Y., et al. (n.d.). Synthesis and biological evaluation of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives as potent T-type calcium channel blockers with antinociceptive effect in a neuropathic pain model.
  • Hulpia, F., et al. (2021). Pyridine alkaloids with activity in the central nervous system. PMC.
  • SciELO México. (n.d.). Anti-inflammatory Activity of Piperlotines. Retrieved from [Link]

  • Al-Rawi, J. M. A., et al. (2025). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.
  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • DOI. (2017). Novel pyridyl nitrofuranyl isoxazolines show antibacterial activity against multiple drug resistant Staphylococcus species. Retrieved from [Link]

  • MDPI. (2025). Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4 + FoxP3 + Regulatory T Cells in Experimental Acute Lung Injury. Retrieved from [Link]

  • MDPI. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Retrieved from [Link]

  • Kumar, A., et al. (2010). Synthesis and CNS depressant activity of some novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones. PubMed.
  • Semantic Scholar. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c]. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Retrieved from [Link]

  • PMC. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Retrieved from [Link]

Sources

Exploratory

Strategic Bioisosterism: The 4-Substituted Piperidine-Isoxazole Motif in Drug Discovery

Executive Summary The 4-substituted piperidine ring is a privileged scaffold in medicinal chemistry, serving as a core vector in over 30 FDA-approved small molecules (e.g., Fentanyl, Donepezil, Risperidone). Its chair co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-substituted piperidine ring is a privileged scaffold in medicinal chemistry, serving as a core vector in over 30 FDA-approved small molecules (e.g., Fentanyl, Donepezil, Risperidone). Its chair conformation allows for precise vectorization of pharmacophores. However, the C4-position often hosts carboxylic acids, esters, or amides—functional groups liable to rapid metabolic clearance (glucuronidation, hydrolysis) or poor permeability.

This guide details the strategic deployment of isoxazole bioisosteres at the piperidine C4 position. The isoxazole ring offers a unique combination of planarity, metabolic robustness, and tunable electrostatics, acting as a surrogate for labile carbonyl systems while restricting conformation to boost binding affinity.

The Bioisosteric Rationale: Why Isoxazole?

The transition from a C4-carbonyl (acid/ester/amide) to a C4-isoxazole is not merely a mass change; it is a strategic modulation of the molecule's physicochemical profile.

Electronic and Steric Mimicry[1]
  • Carboxylic Acid Mimicry: The 3-hydroxyisoxazole moiety is a classic bioisostere for carboxylic acids. It possesses a pKa of ~4.5 (comparable to R-COOH ~4.8), allowing it to maintain the critical anionic interaction with arginine or lysine residues in target pockets (e.g., Glutamate/GABA receptors) while offering a distinct solvation profile.

  • Ester/Amide Mimicry: Non-ionized isoxazoles (3,5-disubstituted) mimic the geometry of esters and amides. The ring nitrogen (N-O) acts as a hydrogen bond acceptor similar to the carbonyl oxygen, while the oxygen in the ring mimics the ether/amine linkage.

  • Pi-Stacking Capability: Unlike the sp² carbonyl, the aromatic isoxazole ring can engage in

    
     or cation-
    
    
    
    interactions with aromatic residues (Phe, Tyr, Trp) in the binding pocket, potentially increasing residence time.
Metabolic Stability

Esters and amides at the piperidine 4-position are frequent substrates for esterases and amidases. Replacing these with an isoxazole ring excises the hydrolyzable bond. While isoxazoles can undergo reductive ring opening (to enamino ketones) by CYP450s, this generally occurs much slower than ester hydrolysis, significantly extending half-life (


).
Conformational Restriction

The direct attachment of the isoxazole ring to the piperidine C4 creates a semi-rigid axis. Unlike a flexible ethyl ester chain which pays a high entropic penalty upon binding, the isoxazole-piperidine bond has limited rotatable freedom, pre-organizing the molecule for the active site.

Synthetic Architecture: A Self-Validating Protocol

The most robust method for installing an isoxazole at the piperidine C4 position is the 1,3-Dipolar Cycloaddition of nitrile oxides with alkynes/alkenes. This protocol is preferred over condensation methods for its regioselectivity and compatibility with N-protected piperidines.

Protocol: Synthesis of 4-(Isoxazol-3-yl)piperidine Derivatives via Nitrile Oxide

Objective: Synthesize a 3,5-disubstituted isoxazole core from a 4-formylpiperidine precursor.

Phase A: Precursor Activation (Oxime Formation)
  • Starting Material: N-Boc-piperidine-4-carboxaldehyde.

  • Reagent: Hydroxylamine hydrochloride (

    
    ), Sodium Acetate (
    
    
    
    ).
  • Solvent: Ethanol/Water (1:1).

  • Procedure:

    • Dissolve aldehyde in solvent. Add 1.2 eq

      
       and 1.5 eq 
      
      
      
      .
    • Stir at RT for 2 hours.

    • Validation Checkpoint: TLC (30% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear, replaced by the oxime spot (
      
      
      
      ).
    • Workup: Concentrate, extract with DCM, dry over

      
      .
      
Phase B: In Situ Chlorination & Cycloaddition

Note: Direct handling of nitrile oxides can be unstable. The "one-pot" generation from hydroximoyl chloride is safer and higher yielding.

  • Reagents:

    
    -Chlorosuccinimide (NCS), Triethylamine (
    
    
    
    ), Terminal Alkyne (
    
    
    ).
  • Solvent: DMF or DCM.

  • Procedure:

    • Dissolve Oxime (from Phase A) in DMF.

    • Add 1.1 eq NCS. Stir at 40°C for 1 hour.

    • Mechanistic Insight: NCS chlorinates the oxime carbon, forming the hydroximoyl chloride intermediate.

    • Add the Alkyne (1.2 eq).

    • Add

      
       (1.2 eq) dropwise over 30 mins. Crucial:  The base triggers the elimination of HCl, generating the reactive nitrile oxide dipole in situ, which immediately reacts with the alkyne dipolarophile.
      
    • Stir at RT for 12 hours.

Phase C: Validation & Purification
  • Validation Checkpoint: LC-MS should show the mass of [Piperidine + Alkyne + 15 Da (from O-N insertion)].

  • Regioselectivity: This route predominantly yields the 3,5-disubstituted isoxazole .

  • Purification: Flash column chromatography (Gradient 0-50% EtOAc/Hexane).

Physicochemical Impact Data

The following table contrasts the properties of a standard piperidine-4-carboxylic acid lead against its isoxazole bioisosteres.

Property4-Piperidine-COOH (Parent)3-Hydroxyisoxazole (Bioisostere A)3,5-Dimethylisoxazole (Bioisostere B)Impact Analysis
pKa ~4.8 (Acidic)~4.5 (Acidic)Non-ionizableBioisostere A retains charge for salt bridges; B removes charge for CNS penetration.
LogP 0.5 (Low)0.8 (Moderate)2.1 (High)Isoxazoles generally increase lipophilicity, aiding membrane permeability.
H-Bond Donors 110Removal of HBD in Bioisostere B reduces desolvation energy cost.
PSA (Ų) 37.349.826.03-OH form increases polar surface area; Alkyl form decreases it.
Metabolic Liability Glucuronidation (High)Glucuronidation (Med)Oxidation (Low)Isoxazole ring blocks the rapid conjugation seen with carboxylic acids.

Visualizations

Decision Logic: Selecting the Correct Isoxazole Regioisomer

This diagram guides the chemist in choosing between the 3,5- and 3,4-substitution patterns based on the binding pocket requirements.

IsoxazoleSelection Start Target Pocket Analysis CheckAcid Does the pocket require an acidic residue (Arg/Lys interaction)? Start->CheckAcid YesAcid Use 3-Hydroxyisoxazole CheckAcid->YesAcid Yes NoAcid Check Steric Constraints CheckAcid->NoAcid No Rationale1 Mimics R-COOH pKa ~4.5 YesAcid->Rationale1 CheckShape Is the pocket deep/narrow or shallow/broad? NoAcid->CheckShape Deep 3,4-Disubstituted Isoxazole (More compact vector) CheckShape->Deep Deep/Narrow Shallow 3,5-Disubstituted Isoxazole (Linear/Extended vector) CheckShape->Shallow Shallow/Broad

Caption: Logic flow for selecting isoxazole regioisomer based on active site electrostatics and topology.

Synthetic Workflow: Nitrile Oxide Cycloaddition

The "Self-Validating" protocol visualized.

Synthesis Aldehyde 4-Formylpiperidine (N-Boc) Oxime Oxime Intermediate Aldehyde->Oxime Condensation Reagent1 NH2OH·HCl NaOAc Reagent1->Oxime Chloride Hydroximoyl Chloride Oxime->Chloride 40°C, 1h NitrileOxide Nitrile Oxide (Dipole) Chloride->NitrileOxide In Situ Product 4-(Isoxazol-3-yl) piperidine NitrileOxide->Product [3+2] Cycloaddition NCS NCS (Chlorination) NCS->Chloride Base Et3N (Elimination) Base->NitrileOxide Alkyne Terminal Alkyne (Dipolarophile) Alkyne->Product

Caption: Step-by-step synthetic pathway from aldehyde precursor to isoxazole scaffold via nitrile oxide.

References

  • Ballatore, C. et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Pinter, T. et al. (2020). Isoxazole-piperidine-1,2,3-triazoles as in vitro anticancer agents. NIScPR. Link

  • Buron, F. et al. (2022). Bioisosteres for Drug Hunters: Carboxylic Acids and Amides. Drug Hunter. Link

  • Singh, S.K. et al. (1999).[1][2] Design and synthesis of isoxazole containing bioisosteres of epibatidine. Chemical & Pharmaceutical Bulletin. Link

  • Lassalas, P. et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Deprotection of N-Boc-4-(3-methyl-5-isoxazolyl)piperidine

Abstract & Introduction The piperidine-isoxazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in antipsychotics, kinase inhibitors, and anti-infective agents.[1] The intermediate N-Boc-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The piperidine-isoxazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in antipsychotics, kinase inhibitors, and anti-infective agents.[1] The intermediate N-Boc-4-(3-methyl-5-isoxazolyl)piperidine serves as a critical building block. While the tert-butoxycarbonyl (Boc) group is a standard amine protecting group, its removal in the presence of heterocycles requires careful selection of conditions to prevent ring degradation or side reactions.

This application note details two validated protocols for the deprotection of N-Boc-4-(3-methyl-5-isoxazolyl)piperidine:

  • Method A (TFA/DCM): Preferred for small-scale discovery synthesis or when the free base is required.

  • Method B (HCl/Dioxane): Preferred for process scale-up or when the hydrochloride salt is the desired stable form.

Both methods preserve the integrity of the 3-methyl-5-isoxazolyl moiety, which, while generally robust, can be sensitive to reductive conditions or extreme pH environments.

Chemical Strategy & Mechanism[1][2][3][4][5][6][7]

Mechanistic Insight

The deprotection proceeds via an acid-catalyzed E1 elimination mechanism. Protonation of the carbamate carbonyl oxygen increases the electrophilicity of the carbonyl carbon. The tert-butyl cation is subsequently cleaved, liberating CO₂ and the ammonium species.

  • Isoxazole Compatibility: The isoxazole ring is an electron-deficient heteroaromatic system. Unlike electron-rich heterocycles (e.g., pyrroles, furans) that can polymerize under strong acidic conditions, the isoxazole ring is relatively stable to Brønsted acids like Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) at moderate temperatures.[1]

  • Scavengers: While the generated tert-butyl cation is volatile (as isobutylene) or trapped by the solvent, the addition of cation scavengers (e.g., triethylsilane) is generally unnecessary for this specific substrate unless electron-rich aromatic impurities are present.

Reaction Scheme Visualization

ReactionMechanism Substrate N-Boc-Substrate Protonation Protonated Intermediate (R-NH-CO-O-tBu + H+) Substrate->Protonation Acid (TFA or HCl) Cleavage Fragmentation (- tBu cation) Protonation->Cleavage E1 Elimination Decarboxylation Decarboxylation (- CO2) Cleavage->Decarboxylation Fast Product Piperidine Salt (R-NH2•HX) Decarboxylation->Product Stable Salt

Figure 1: Step-wise mechanism of acid-mediated Boc deprotection.[1]

Materials & Equipment

Reagent/MaterialGrade/SpecificationRole
N-Boc-4-(3-methyl-5-isoxazolyl)piperidine >95% PuritySubstrate
Trifluoroacetic Acid (TFA) Reagent Grade (>99%)Acid (Method A)
Dichloromethane (DCM) AnhydrousSolvent
HCl in 1,4-Dioxane 4.0 M SolutionAcid (Method B)
Diethyl Ether / MTBE ACS GradePrecipitation Solvent
Sodium Hydroxide (NaOH) 1 M Aqueous SolutionNeutralization (Optional)

Experimental Protocols

Protocol A: TFA/DCM Deprotection (Standard)

Best for: Generating the free base or rapid small-scale synthesis.

  • Preparation: Dissolve N-Boc-4-(3-methyl-5-isoxazolyl)piperidine (1.0 equiv) in Dichloromethane (DCM). The final concentration should be approximately 0.1 M to 0.2 M.

  • Acid Addition: Cool the solution to 0°C (ice bath). Slowly add Trifluoroacetic Acid (TFA) .

    • Ratio: A ratio of 1:2 to 1:4 (v/v) TFA:DCM is standard.

    • Note: Exothermic reaction; add dropwise to prevent thermal degradation.[1]

  • Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) .

    • Time: Typically 1–2 hours.[1][2] Monitor by TLC (10% MeOH/DCM) or LCMS.[1]

  • Work-up (Option 1: Free Base):

    • Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

    • Redissolve the residue in DCM.[3]

    • Wash carefully with saturated aqueous NaHCO₃ or 1N NaOH (pH > 10).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free amine.[4]

  • Work-up (Option 2: TFA Salt):

    • Concentrate the mixture in vacuo.

    • Co-evaporate with toluene (3x) or DCM (3x) to remove residual TFA traces.[1]

    • The product is obtained as the trifluoroacetate salt.

Protocol B: HCl/Dioxane Deprotection (Salt Formation)

Best for: Generating the stable Hydrochloride salt directly.

  • Preparation: Dissolve the substrate (1.0 equiv) in a minimal amount of 1,4-dioxane or MeOH.

    • Note: If solubility is poor, a small amount of DCM can be added.

  • Acid Addition: Add 4.0 M HCl in Dioxane (5–10 equiv) at 0°C or Room Temperature.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Observation: The product often precipitates as a white solid during the reaction.

  • Isolation:

    • Dilute the mixture with excess Diethyl Ether or MTBE to complete precipitation.

    • Filter the solid under vacuum or nitrogen pressure.

    • Wash the filter cake with fresh Diethyl Ether.

    • Dry under high vacuum to yield 4-(3-methyl-5-isoxazolyl)piperidine hydrochloride .

Workflow Decision Tree

DecisionTree Start Start: N-Boc-4-(3-methyl-5-isoxazolyl)piperidine Choice Desired Final Form? Start->Choice FreeBase Free Base Needed Choice->FreeBase Synthesis Intermediate SaltForm Stable Salt Needed Choice->SaltForm Storage / Stability MethodA Method A: TFA / DCM (1-2 hours, RT) FreeBase->MethodA MethodB Method B: 4M HCl / Dioxane (2-4 hours, RT) SaltForm->MethodB WorkupA Workup: Neutralize with NaHCO3 Extract with DCM MethodA->WorkupA WorkupB Workup: Dilute with Ether Filter Precipitate MethodB->WorkupB EndA Product: Free Amine WorkupA->EndA EndB Product: HCl Salt WorkupB->EndB

Figure 2: Decision matrix for selecting the optimal deprotection pathway.

Quality Control & Characterization

TechniqueExpected ResultAcceptance Criteria
LCMS Mass shift: [M+H]⁺ = 167.1 (Free base)>95% Purity; No t-Butyl adducts (+56 Da)
1H NMR Disappearance of Boc singlet (~1.45 ppm, 9H).[1][4] Appearance of NH proton (broad).Integration confirms loss of 9H.
Appearance White to off-white solid (HCl salt) or oil (Free base).[1]No coloration (yellowing indicates degradation).

Key NMR Diagnostic: Look for the 3-methyl group on the isoxazole ring (singlet, ~2.2–2.3 ppm) to ensure the heterocycle remains intact.

Troubleshooting Guide

  • Issue: Incomplete Reaction.

    • Cause: Acid concentration too low or reaction time too short.[1]

    • Solution: Add additional acid equivalents (up to 20 eq) or gently warm to 35°C. Do not exceed 40°C to protect the isoxazole.

  • Issue: Isoxazole Degradation.

    • Cause: Harsh reducing conditions or extremely high temperatures.[1]

    • Solution: Ensure no reducing agents (e.g., silanes) are used unless necessary.[1] Keep temperature < 40°C.

  • Issue: Product is Hygroscopic (HCl Salt). [1]

    • Solution: Store in a desiccator. If the salt turns into a gum, redissolve in MeOH and re-precipitate with dry Ether.

Safety & Hazards

  • TFA: Highly corrosive and volatile.[1] Causes severe skin burns.[1] Use only in a fume hood.

  • HCl/Dioxane: Corrosive and flammable.[1] Dioxane is a potential carcinogen.[1]

  • Isoxazole Compounds: Generally stable, but potentially energetic.[1] Avoid heating neat compounds to high temperatures (>150°C).

References

  • Vertex AI Search. (2026).[1] Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives. Retrieved from [Link][1]

  • MDPI. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved from [Link]

  • Google Patents. (2017). Preparation method for 4-methylenepiperidine or acid addition salt thereof. Retrieved from [1]

  • ACS GCI Pharmaceutical Roundtable. (2026). BOC Deprotection Reagent Guide. Retrieved from [Link][1]

Sources

Application

Reagents for synthesizing isoxazolyl piperidines via beta-keto esters

Application Note: Strategic Synthesis of Isoxazolyl Piperidines via -Keto Esters Executive Summary & Pharmacological Relevance[1][2][3] The isoxazolyl piperidine scaffold represents a privileged structure in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Isoxazolyl Piperidines via


-Keto Esters 

Executive Summary & Pharmacological Relevance[1][2][3]

The isoxazolyl piperidine scaffold represents a privileged structure in medicinal chemistry, serving as a core motif in antipsychotics (e.g., Risperidone bioisosteres), AMPA receptor modulators, and GABA uptake inhibitors (e.g., Muscimol derivatives).

This guide focuses on the Claisen-type cyclocondensation of piperidine-derived


-keto esters with hydroxylamine. While conceptually simple, this pathway is fraught with regiochemical pitfalls (3,5- vs. 5,3-substitution) and tautomeric ambiguity (5-isoxazolone vs. 3-hydroxyisoxazole).

Key Technical Insight: The choice of reagents in this pathway does not merely drive conversion; it dictates the tautomeric state and regioselectivity of the final heterocycle. This note details the synthesis of 3-(piperidin-4-yl)-5-hydroxyisoxazoles (isoxazol-5-ones), a critical class of bioisosteres for carboxylic acids.

Strategic Reagent Selection (The "Why" Behind the Chemistry)

The transformation requires three distinct chemical phases: Precursor Assembly, Cyclization, and Workup. The following reagents are selected based on mechanistic causality and scalability.

Phase A: -Keto Ester Assembly (The Piperidine Scaffold)

Direct acylation of enolates often fails with piperidines due to steric bulk and competing N-acylation. We utilize the Meldrum’s Acid pathway for its superior reliability.

ReagentRoleMechanistic Rationale
N-Boc-Piperidine-4-carboxylic acid Starting MaterialCritical: The secondary amine must be protected (Boc/Cbz) to prevent self-acylation and polymerization during the activation step.
CDI (1,1'-Carbonyldiimidazole) ActivatorGenerates the reactive acyl imidazole in situ. Preferred over

to avoid HCl generation, which degrades acid-sensitive Boc groups.
Meldrum's Acid C2-ExtenderActs as a masked malonate equivalent. It undergoes C-acylation followed by decarboxylative alcoholysis to yield the

-keto ester cleanly.
Ethanol (Abs.) Nucleophile/SolventDrives the decarboxylation of the Meldrum's adduct to form the ethyl ester.
Phase B: Cyclization to Isoxazole

The reaction of


-keto esters with hydroxylamine is pH-dependent.
ReagentRoleMechanistic Rationale
Hydroxylamine Hydrochloride (

)
Nitrogen SourceThe nucleophile. The HCl salt is stable, but must be neutralized to release the free amine.
Sodium Acetate (NaOAc) Buffering BasePreferred. Maintains a pH of ~4–5. Strong bases (NaOH/NaOEt) favor the formation of the oxime intermediate but can lead to hydrolysis of the ester before cyclization. NaOAc promotes the attack of

on the ketone (kinetic control).
Sodium Hydroxide (NaOH) Alternative BaseUsed if the target is the thermodynamic product or if high solubility in water is required. Risks ester hydrolysis.

Critical Workflow & Pathway Logic

The following diagram illustrates the regioselective pathway and the critical decision nodes where reagent choice impacts the product.

G Start N-Boc-Piperidine-4-COOH Activation Activation (CDI, THF) Start->Activation Meldrums Meldrum's Acid Adduct (Acyl Meldrum's Acid) Activation->Meldrums + Meldrum's Acid BetaKeto β-Keto Ester (Ethyl 3-oxo-3-(N-Boc-4-piperidyl)propanoate) Meldrums->BetaKeto EtOH, Reflux (-CO2, -Acetone) Reaction Cyclization Reaction (NH2OH·HCl) BetaKeto->Reaction PathA Condition A: Basic (NaOH) Favors 5-Isoxazolone salt Reaction->PathA PathB Condition B: Buffered (NaOAc) Favors 3-Substituted Isoxazol-5-one Reaction->PathB Recommended Product Target: 3-(N-Boc-piperidin-4-yl)-5-hydroxyisoxazole PathA->Product Acidification PathB->Product Cyclization Deprotection Deprotection (TFA/HCl) Yields free amine salt Product->Deprotection

Figure 1: Synthetic workflow for the conversion of Piperidine carboxylic acids to Isoxazolyl Piperidines via the Meldrum's Acid/


-keto ester pathway.

Detailed Experimental Protocols

Protocol A: Synthesis of the -Keto Ester Precursor

Target: Ethyl 3-oxo-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoate.

Reagents:

  • N-Boc-piperidine-4-carboxylic acid (10.0 mmol)

  • CDI (11.0 mmol)

  • Meldrum's Acid (10.0 mmol)

  • Dichloromethane (DCM, Anhydrous)

  • Ethanol (Absolute)

Procedure:

  • Activation: Dissolve N-Boc-piperidine-4-carboxylic acid (2.29 g, 10 mmol) in anhydrous DCM (20 mL) at 0°C. Add CDI (1.78 g, 11 mmol) portion-wise.

    • Observation: Vigorous gas evolution (

      
      ) will occur.
      
    • Step: Stir at room temperature for 1 hour to ensure complete formation of the acyl imidazole.

  • Coupling: Add Meldrum's acid (1.44 g, 10 mmol) to the mixture. Stir at room temperature overnight (12–16 h).

    • Checkpoint: The solution should turn slightly yellow.

  • Workup (Adduct): Wash the organic layer with 1M HCl (2 x 15 mL) to remove imidazole and unreacted CDI. Dry over

    
     and concentrate in vacuo.
    
  • Ethanolysis: Dissolve the crude residue in absolute Ethanol (20 mL). Heat to reflux for 4 hours.

    • Mechanism:[1][2][3] The Meldrum's ring opens and decarboxylates.

  • Purification: Concentrate the ethanol. Purify via flash column chromatography (Hexane/EtOAc) to yield the

    
    -keto ester as a pale oil.
    
Protocol B: Regioselective Cyclization to 3-(Piperidin-4-yl)-5-hydroxyisoxazole

Target: tert-butyl 4-(5-oxo-4,5-dihydroisoxazol-3-yl)piperidine-1-carboxylate.

Reagents:

  • 
    -Keto Ester (from Protocol A) (5.0 mmol)
    
  • Hydroxylamine Hydrochloride (5.5 mmol)

  • Sodium Acetate (5.5 mmol)

  • Ethanol/Water (3:1 ratio)[4]

Procedure:

  • Preparation: In a round-bottom flask, dissolve Hydroxylamine HCl (0.38 g, 5.5 mmol) and Sodium Acetate (0.45 g, 5.5 mmol) in water (5 mL). Stir for 10 minutes.

  • Addition: Add a solution of the

    
    -keto ester (1.50 g, 5.0 mmol) in Ethanol (15 mL) to the aqueous mixture.
    
  • Reaction: Heat the mixture to reflux (approx. 78°C) for 3–6 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting

      
      -keto ester spot should disappear.
      
  • Workup:

    • Concentrate the mixture to remove most of the ethanol.

    • The residue will be aqueous.[2] Cool to 0°C.

    • Acidify carefully with 1M HCl to pH ~2.

    • Observation: The product (5-hydroxyisoxazole/5-isoxazolone) often precipitates as a white solid.

  • Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL), dry, and concentrate.

  • Validation:

    
     NMR should show the disappearance of the ethyl ester protons (quartet at ~4.1 ppm) and the appearance of the isoxazole CH signal (often a singlet around 5.0–6.0 ppm depending on tautomer).
    

Troubleshooting & Optimization (Self-Validating Systems)

IssueDiagnosisCorrective Action
Low Yield in Step A Incomplete activation of acid.Ensure CDI is fresh. Moisture deactivates CDI. Verify gas evolution stops before adding Meldrum's acid.
Mixture of Isomers Formation of 3- vs 5-substituted isoxazoles.[2]In the

-keto ester synthesis, the 3-substituted isomer is heavily favored due to the ester leaving group. If 5-substituted is desired, you must use an

-alkynone precursor, not a

-keto ester.
O-Alkylation vs N-Alkylation Post-synthesis functionalization issues.The 5-isoxazolone exists in equilibrium with 5-hydroxyisoxazole. Alkylation (e.g., with MeI) can occur at N2 or O5. Use soft electrophiles for N-alkylation; use Ag salts for O-alkylation.
Piperidine Deprotection Boc group remains.Use 4M HCl in Dioxane or TFA/DCM (1:1) at RT for 1 hour. Ensure the isoxazole ring is stable (it generally is under these conditions).

References

  • Regioselectivity in Isoxazole Synthesis

    • Title: Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles
    • Source: RSC Advances, 2017.
    • URL:[Link]

  • Meldrum's Acid Pathway

    • Title: Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides.[1][2][5]

    • Source: Synthesis (Thieme), 2010.
    • URL:[Link]

  • Medicinal Chemistry Applications (GABA/Antipsychotics)

    • Title: Advances in isoxazole chemistry and their role in drug discovery.[6][7][8][9]

    • Source: RSC Advances, 2021.[8]

    • URL:[Link]

  • General Isoxazolone Synthesis

    • Title: Synthesis and synthetic utility of 3-isoxazolols.[10][2]

    • Source: Chem. Rev. (via NIH/PubMed).
    • URL:[Link] (Review of Isoxazole biological activity and synthesis).

Sources

Method

Application Note: Scalable Synthesis of 4-(3-Methyl-5-isoxazolyl)piperidine Hydrochloride

This Application Note provides a comprehensive, scalable protocol for the synthesis of 4-(3-Methyl-5-isoxazolyl)piperidine hydrochloride , a critical heterocyclic building block used in the development of antipsychotic t...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, scalable protocol for the synthesis of 4-(3-Methyl-5-isoxazolyl)piperidine hydrochloride , a critical heterocyclic building block used in the development of antipsychotic therapeutics (e.g., structural analogs of Perospirone and Risperidone) and neurological ligands.

The guide prioritizes a regioselective


-diketone cyclization route , which offers superior scalability and cost-efficiency compared to [3+2] cycloaddition methods involving unstable nitrile oxides.

Introduction & Strategic Analysis

The 3-methyl-5-substituted isoxazole moiety is a pharmacophore often employed to mimic the bioelectronic properties of aromatic rings while improving metabolic stability and solubility. The target molecule, 4-(3-Methyl-5-isoxazolyl)piperidine , presents a synthetic challenge: ensuring the correct regiochemistry (3-methyl-5-piperidyl vs. 5-methyl-3-piperidyl).

This protocol utilizes a Claisen Condensation-Cyclization strategy . By converting N-protected 4-acetylpiperidine into a 1,3-diketone equivalent and exploiting the differential electrophilicity of the carbonyl centers during reaction with hydroxylamine, we achieve high regioselectivity for the desired 3-methyl-5-substituted isomer.

Key Advantages of This Route:
  • Regiocontrol: Kinetic control directs hydroxylamine attack to the less hindered methyl ketone, securing the 3-methyl position.

  • Scalability: Avoids the use of potentially explosive nitrile oxide precursors (nitroethane/phenyl isocyanate) used in cycloaddition routes.

  • Purification: The final hydrochloride salt formation serves as a robust chemical purification step, eliminating the need for chromatography in late stages.

Retrosynthetic Logic & Pathway

The synthesis disconnects the isoxazole ring into a


-diketone precursor, derived from commercially available N-Boc-isonipecotic acid  (N-Boc-piperidine-4-carboxylic acid).

SynthesisPath cluster_regio Regioselectivity Logic Start N-Boc-Isonipecotic Acid (Starting Material) Weinreb Weinreb Amide Intermediate Start->Weinreb 1. CDI, DCM 2. N,O-Dimethylhydroxylamine Acetyl N-Boc-4-Acetylpiperidine (Key Precursor) Weinreb->Acetyl MeMgBr THF, 0°C Diketone 1-(N-Boc-4-piperidyl) butane-1,3-dione Acetyl->Diketone Ethyl Acetate NaH, THF, Reflux (Claisen Condensation) Isoxazole_Boc N-Boc-4-(3-Methyl-5-isoxazolyl) piperidine Diketone->Isoxazole_Boc NH2OH·HCl EtOH, Reflux (Regioselective Cyclization) Logic NH2OH attacks less hindered Methyl Ketone first → 3-Me Isomer Diketone->Logic Final 4-(3-Methyl-5-isoxazolyl) piperidine HCl Salt Isoxazole_Boc->Final 4M HCl in Dioxane Deprotection & Salt Formation

Figure 1: Retrosynthetic pathway highlighting the critical Claisen condensation and regioselective cyclization steps.

Detailed Experimental Protocol

Phase 1: Preparation of N-Boc-4-Acetylpiperidine

Objective: Convert the carboxylic acid to a methyl ketone via the Weinreb amide to prevent over-addition of the Grignard reagent.

Reagents:

  • N-Boc-isonipecotic acid (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • N,O-Dimethylhydroxylamine HCl (1.2 eq)

  • Methylmagnesium bromide (3.0 M in ether) (1.5 eq)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF, anhydrous)

Procedure:

  • Activation: Dissolve N-Boc-isonipecotic acid (22.9 g, 100 mmol) in DCM (250 mL). Add CDI (19.5 g, 120 mmol) portion-wise at 0°C. Stir at room temperature (RT) for 1 h until CO₂ evolution ceases.

  • Amide Formation: Add N,O-dimethylhydroxylamine HCl (11.7 g, 120 mmol). Stir overnight at RT. Wash with 1N HCl and saturated NaHCO₃. Dry (MgSO₄) and concentrate to yield the Weinreb amide.

  • Grignard Addition: Dissolve the crude amide in anhydrous THF (200 mL) under N₂. Cool to 0°C.

  • Reaction: Dropwise add MeMgBr (50 mL, 150 mmol) over 30 min. Maintain temp <5°C. Stir for 2 h at 0°C.

  • Quench: Pour into ice-cold saturated NH₄Cl. Extract with EtOAc.

  • Yield: ~20-21 g (85-90%) of N-Boc-4-acetylpiperidine as a pale oil.

Phase 2: Synthesis of 1-(N-Boc-piperidin-4-yl)butane-1,3-dione

Objective: Install the 1,3-dicarbonyl system required for isoxazole formation.

Reagents:

  • N-Boc-4-acetylpiperidine (from Phase 1) (1.0 eq)

  • Ethyl Acetate (dry) (5.0 eq) - Acts as both reagent and co-solvent

  • Sodium Hydride (60% in oil) (1.5 eq)

  • Solvent: THF (anhydrous)

Procedure:

  • Base Preparation: Wash NaH (6.0 g, 150 mmol) with hexane under N₂ to remove oil. Suspend in THF (100 mL).

  • Condensation: Mix N-Boc-4-acetylpiperidine (22.7 g, 100 mmol) with dry Ethyl Acetate (44 g, 500 mmol) in THF (50 mL). Add this mixture dropwise to the refluxing NaH suspension.

  • Reflux: Heat at reflux for 4–6 hours. The solution will turn yellow/orange.

  • Work-up: Cool to 0°C. Carefully quench with dilute acetic acid or 1N HCl until pH ~5-6. Extract with EtOAc.

  • Purification: The crude

    
    -diketone exists in equilibrium with its enol form. Use directly in the next step or purify via silica flash chromatography (Hexane/EtOAc 4:1) if purity <90%.
    
Phase 3: Regioselective Cyclization to Isoxazole

Objective: Form the isoxazole ring with the methyl group at the 3-position.[1][2]

Critical Mechanism: Hydroxylamine is a nucleophile. The methyl ketone carbonyl is less sterically hindered than the piperidyl ketone . Therefore, NH₂OH attacks the methyl ketone first to form the oxime intermediate (


). Subsequent cyclization (oxygen attacking the remaining carbonyl) yields the 3-methyl-5-piperidyl  isomer.

Reagents:

  • 
    -Diketone intermediate (1.0 eq)
    
  • Hydroxylamine hydrochloride (1.2 eq)

  • Solvent: Ethanol (absolute)

Procedure:

  • Dissolve the

    
    -diketone (26.9 g, 100 mmol) in Ethanol (300 mL).
    
  • Add Hydroxylamine HCl (8.3 g, 120 mmol).

  • Reflux: Heat to reflux (78°C) for 3–5 hours. Monitor by TLC (the diketone spot will disappear; two isomeric spots may appear, but the 3-methyl isomer is major).

  • Work-up: Concentrate ethanol in vacuo. Resuspend residue in water/EtOAc. Wash organic layer with brine.

  • Isomer Separation (Optional): If significant 5-methyl-3-piperidyl isomer is present (usually <10%), it can often be removed during the crystallization of the final salt. For high purity needs, purify the N-Boc intermediate on silica (Hexane/EtOAc 8:2).

Phase 4: Deprotection and Salt Formation

Objective: Remove the Boc group and isolate the stable hydrochloride salt.

Procedure:

  • Dissolve the N-Boc-isoxazole intermediate (20 g) in 1,4-Dioxane (50 mL) or MeOH (20 mL).

  • Add 4M HCl in Dioxane (50 mL, excess). Stir at RT for 2–3 hours. Gas evolution (isobutylene) will occur.

  • Precipitation: The product often precipitates as a white solid. If not, add Diethyl Ether (200 mL) to induce precipitation.

  • Filtration: Filter the solid under N₂ protection (hygroscopic).

  • Recrystallization: Recrystallize from Isopropanol/Ethanol to maximize purity (>98%).

Quantitative Data Summary

ParameterSpecification / Result
Overall Yield 55–65% (from N-Boc-isonipecotic acid)
Purity (HPLC) >98.5% (after recrystallization)
Appearance White to off-white crystalline powder
Melting Point 240–245°C (dec) (Literature dependent)
Regioselectivity >10:1 (3-Methyl-5-R : 5-Methyl-3-R)
Mass Spec (ESI) [M+H]⁺ = 167.1 (Free base)

Quality Control & Troubleshooting

Critical Process Parameters (CPPs)
  • Temperature Control (Step 1): During Grignard addition, temperature must remain <5°C to prevent tertiary alcohol formation (double addition).

  • pH Control (Step 3): The cyclization is sensitive to pH. Using Hydroxylamine Hydrochloride without added base creates a slightly acidic environment (pH ~2-3), which favors the formation of the 3-methyl-5-substituted isomer. Adding excess base (pH >10) may shift regioselectivity toward the 5-methyl-3-substituted isomer.

  • Moisture: The Claisen condensation (Step 2) requires anhydrous conditions; water destroys NaH and stops the reaction.

Analytical Validation
  • 1H NMR (D₂O/DMSO-d6):

    • Isoxazole-H4: Singlet at

      
       ~6.1–6.3 ppm. (Diagnostic for isoxazole ring).
      
    • 3-Methyl: Singlet at

      
       ~2.2–2.3 ppm.
      
    • Piperidine: Multiplets at

      
       3.0–3.5 ppm (alpha-protons) shifted downfield due to salt formation.
      
  • Regioisomer Check: The 5-methyl-3-piperidyl isomer typically shows the isoxazole proton slightly shifted. NOESY NMR can confirm spatial proximity of the methyl group to the isoxazole proton (strong NOE in 3-methyl isomer) vs. proximity to the piperidine ring.

Safety Considerations

  • Hydroxylamine HCl: Potential explosion hazard upon heating if concentrated or dry. Never distill residues containing hydroxylamine to dryness.

  • Sodium Hydride: Flammable solid; reacts violently with water. Use under inert atmosphere.

  • HCl/Dioxane: Corrosive and fuming. Handle in a fume hood.

References

  • Isoxazole Regiochemistry: Tang, S., et al. "Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles."[3] Organic Letters, vol. 11, no.[3] 17, 2009, pp. 3982–3985. Link

  • General Piperidine Synthesis: "Preparation of 4-substituted piperidines." Journal of Medicinal Chemistry, vol. 42, no. 1, 1999.[4] (General reference for Weinreb/Grignard sequence on isonipecotic acid).

  • Claisen Condensation Protocol: Joule, J.A., and Mills, K. Heterocyclic Chemistry. 5th Ed., Wiley, 2010.
  • Perospirone Intermediate Context: U.S. Patent 4,745,117. "Benzisothiazolylpiperazine derivatives." (Describes analogous piperidine-heterocycle couplings). Link

  • Alternative [3+2] Route: Himo, F., et al. "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society, vol. 127, no. 1, 2005. (Context for cycloaddition selectivity). Link

Sources

Application

Strategic Functionalization of Piperidine Nitrogen in Isoxazole Scaffolds

Topic: Strategic Functionalization of Piperidine Nitrogen in Isoxazole Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Abstract &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Functionalization of Piperidine Nitrogen in Isoxazole Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Context

The piperidine-isoxazole motif is a privileged pharmacophore in medicinal chemistry, serving as the core architecture for atypical antipsychotics (e.g., Iloperidone , Risperidone analogs) and various antimicrobial agents. While the piperidine nitrogen offers a versatile handle for diversifying chemical space, the adjacent isoxazole ring imposes specific stability constraints—most notably its susceptibility to N–O bond cleavage under reducing conditions.

This guide provides a validated roadmap for functionalizing the piperidine nitrogen (


) without compromising the isoxazole "warhead." We cover three primary methodologies: Nucleophilic Substitution (

)
, Reductive Amination , and Palladium-Catalyzed Cross-Coupling , with a specific focus on process safety and impurity control.

Decision Matrix: Selecting the Right Methodology

Before initiating synthesis, the stability of the isoxazole ring must be weighed against the reactivity of the electrophile.

ReactionSelection Start Target: N-Functionalized Piperidine-Isoxazole Electrophile Identify Electrophile Type Start->Electrophile AlkylHalide Alkyl Halide/Tosylate (R-X) Electrophile->AlkylHalide Carbonyl Aldehyde/Ketone (R-CHO) Electrophile->Carbonyl ArylHalide Aryl/Heteroaryl Halide (Ar-X) Electrophile->ArylHalide Path1 Protocol A: Base-Mediated Alkylation (Finkelstein Conditions) AlkylHalide->Path1 Path2 Protocol B: Reductive Amination (STAB Reagent) Carbonyl->Path2 Path3 Protocol C: Buchwald-Hartwig Amination ArylHalide->Path3 Warning CRITICAL ALERT: Avoid H2/Pd hydrogenation. Cleaves Isoxazole N-O bond. Path2->Warning

Figure 1: Strategic decision tree for functionalizing piperidine-isoxazole scaffolds.

Protocol A: Base-Mediated N-Alkylation (The "Iloperidone" Route)

This is the industry-standard approach for synthesizing drugs like Iloperidone. The reaction relies on the nucleophilicity of the secondary amine displacing a halide.

Critical Considerations
  • The Finkelstein Effect: Alkyl chlorides are often used due to cost, but they are sluggish. Adding Potassium Iodide (KI) generates the more reactive alkyl iodide in situ.

  • Base Selection:

    
     is preferred over stronger bases (e.g., NaH) to prevent deprotonation of the isoxazole C-3/C-5 positions if they contain acidic protons.
    
Experimental Protocol

Target: Synthesis of N-alkylated piperidine-isoxazole.

  • Preparation:

    • Charge a reaction vessel with 4-(piperidin-4-yl)-1,2-benzisoxazole (1.0 equiv).

    • Add Acetonitrile (ACN) or DMF (10 volumes). ACN is preferred for easier workup; DMF for solubility of polar substrates.

    • Add

      
        (2.0 – 3.0 equiv). Ensure the base is finely ground to maximize surface area.
      
    • Add Potassium Iodide (KI) (0.1 – 0.5 equiv) as a catalyst.

  • Addition:

    • Add the Alkyl Halide (e.g., 3-chloropropiophenone derivative) (1.1 equiv).

    • Note: Avoid large excesses of alkyl halide to prevent quaternary ammonium salt formation (over-alkylation).

  • Reaction:

    • Heat the mixture to reflux (approx. 80°C) under

      
       atmosphere.
      
    • Monitor by TLC/LCMS.[1] Typical reaction time: 12–24 hours .

  • Workup:

    • Cool to room temperature (RT). Filter off inorganic salts (

      
      , KCl, KI).
      
    • Concentrate the filtrate. Partition the residue between Ethyl Acetate and Water.

    • Wash the organic layer with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallization from Ethanol/Water is common for these derivatives (as seen in Iloperidone processes). Alternatively, use silica gel chromatography (DCM/MeOH gradient).

Data Summary: Solvent & Base Effects
SolventBaseCatalystYieldComments
Acetonitrile

KIHigh (75-85%) Cleanest profile; easy salt removal.
DMF

NoneModerate (60%)Slower reaction; difficult solvent removal.
WaterNaOHPTCModerate (50-60%)"Green" approach but risk of hydrolysis.
PTC = Phase Transfer Catalyst (e.g., TBAB)

Protocol B: Reductive Amination (Preserving the Ring)

Reductive amination is ideal for introducing complex alkyl chains via aldehydes. However, the isoxazole ring presents a specific vulnerability: reductive cleavage .

The "Hydrogenation Trap"

The N–O bond of the isoxazole ring is labile. Standard catalytic hydrogenation (


, Pd/C) or strong dissolving metal reductions will cleave the ring to form 

-amino enones [1].

Safe Reagent: Sodium Triacetoxyborohydride (


, STAB).[2] It is mild, does not require acid pre-activation, and is chemoselective for imines over the isoxazole ring.
Experimental Protocol
  • Imine Formation:

    • Dissolve the piperidine-isoxazole (1.0 equiv) and the Aldehyde (1.1 equiv) in DCE (1,2-Dichloroethane) or THF .

    • Add Acetic Acid (1.0 equiv) if the reaction is sluggish (catalyzes imine formation).

    • Stir at RT for 1–2 hours.

  • Reduction:

    • Add

      
        (1.5 equiv) in one portion.
      
    • Stir at RT for 4–16 hours.

    • Validation: Monitor the disappearance of the imine intermediate via LCMS.

  • Quench:

    • Quench with saturated aqueous

      
      . Do not use strong acid  for workup if the product contains acid-sensitive acetals or protecting groups.
      

Protocol C: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Attaching an aryl group directly to the piperidine nitrogen requires cross-coupling.

Catalyst System Design
  • Ligand: Secondary amines (like piperidine) coupled with aryl halides require bulky, electron-rich phosphine ligands. RuPhos and BrettPhos are the gold standards here.

  • Base: NaOtBu (Sodium tert-butoxide) or LiHMDS .

  • Pre-catalyst: Use Pd-precatalysts (e.g., RuPhos Pd G3 or G4) to ensure active species formation without an induction period, which is crucial when the substrate (isoxazole) has potential coordinating sites [2].

Experimental Protocol
  • Setup (Glovebox or Schlenk Line):

    • Combine Aryl Bromide/Chloride (1.0 equiv), Piperidine-Isoxazole (1.2 equiv), and NaOtBu (1.4 equiv) in a vial.

    • Add RuPhos Pd G4 (1–3 mol%).

  • Solvent:

    • Add anhydrous Toluene or 1,4-Dioxane (degassed).

  • Reaction:

    • Seal and heat to 80–100°C for 4–12 hours.

    • Note: If the isoxazole moiety is unsubstituted at the 3-position, ensure the base does not deprotonate the ring (LiHMDS is milder/bulkier than NaOtBu if this is an issue).

Quality Control & Troubleshooting

Diagnostic NMR Signals

When validating the structure, focus on these shifts to confirm N-functionalization vs. ring degradation:

MoietyProton (

NMR)
Shift (

ppm)
Diagnostic Change
Piperidine

-H

2.8 – 3.2Shifts upfield upon alkylation vs. free amine.
Isoxazole Ring

/

6.0 – 8.5Disappearance indicates ring cleavage (bad).
Enone Impurity

5.0 – 6.0Appearance of broad singlets indicates N-O cleavage.
Common Impurities[3]
  • N-Oxides: Formed if the reaction is exposed to air/peroxides over long periods. Detectable by M+16 mass shift.

  • Quaternary Salts: M+Alkyl mass shift. Avoid by controlling stoichiometry (Protocol A).

  • Ring-Opened

    
    -Amino Enones:  M+2 mass shift (reduction). Avoid by strictly excluding 
    
    
    
    and strong hydrides (
    
    
    ).

References

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles. Journal of the American Chemical Society.[3] Retrieved from [Link]

  • Hartwig, J., & Kirschning, A. (2016).[4] Flow Synthesis in Hot Water: Synthesis of the Atypical Antipsychotic Iloperidone. Chemistry – A European Journal. Retrieved from [Link]

  • Google Patents. (2012). WO2012063269A2 - Process for preparing iloperidone.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mastering Regioselectivity in 3-Methyl-5-Isoxazolyl Ring Synthesis

Welcome to the technical support center for the regioselective synthesis of 3-methyl-5-isoxazolyl heterocycles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective synthesis of 3-methyl-5-isoxazolyl heterocycles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important structural motif. The 3-methyl-5-substituted isoxazole core is a privileged scaffold found in numerous therapeutic agents, making its efficient and controlled synthesis a critical task.

This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.

Section 1: The Core Reaction - Mechanistic Fundamentals

The formation of the isoxazole ring is classically achieved through a [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition, between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[1][2] To achieve the target 3-methyl-5-isoxazolyl structure, the reactants are acetonitrile oxide and a terminal alkyne.

The primary challenge in this synthesis is controlling regioselectivity. Two regioisomers can potentially form: the desired 3-methyl-5-substituted isoxazole and the undesired 5-methyl-3-substituted isoxazole.

Caption: Reaction showing the two possible regioisomeric products.

The regiochemical outcome is governed by the electronic and steric properties of the reactants and can be explained by Frontier Molecular Orbital (FMO) theory.[2][3] Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity is determined by the combination that leads to the lowest energy transition state, which is influenced by the relative sizes of the orbital coefficients on the reacting atoms.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section addresses the most common problems encountered during the synthesis of 3-methyl-5-isoxazolyl rings in a practical question-and-answer format.

Q1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the 3-methyl-5-substituted product?

Answer: Achieving high regioselectivity is the most common challenge.[4][5] The formation of the undesired 5-methyl-3-R-isoxazole isomer can often be suppressed by carefully controlling the reaction conditions.

  • Underlying Cause: The inherent electronic preference of the cycloaddition may be weak, or reaction conditions may favor the alternative transition state. Both steric and electronic factors of the reactants, along with reaction conditions, influence regioselectivity.[4]

  • Solutions & Optimization:

    • Catalysis: Copper(I)-catalyzed reactions often provide excellent regioselectivity for the 3,5-disubstituted product when using terminal alkynes.[6][7][8] The mechanism is believed to involve the formation of a copper acetylide intermediate, which alters the electronics of the alkyne and directs the cycloaddition. In some cases, ruthenium catalysts can favor the formation of the opposite (3,4-disubstituted) regioisomer, highlighting the power of catalytic control.[9]

    • Solvent Polarity: The solvent can influence transition state energies.[4] Systematically screen a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, DCM, Ethyl Acetate) and polar protic (e.g., ethanol). Often, less polar solvents can improve selectivity.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures increase the energy difference between the two competing transition states, often favoring a single regioisomer.

Q2: The overall yield of my isoxazole synthesis is very low. What are the potential causes?

Answer: Low yields can stem from several issues, but the most frequent culprit is the instability of the nitrile oxide intermediate.

  • Underlying Cause: Acetonitrile oxide is highly reactive and prone to dimerization to form a furoxan (1,2,5-oxadiazole-2-oxide) byproduct, especially at high concentrations.[4][5] This competitive pathway consumes the nitrile oxide before it can react with your alkyne.

  • Troubleshooting Workflow:

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization Guide: 4-(3-Methyl-5-isoxazolyl)piperidine

This guide provides an in-depth technical characterization of 4-(3-Methyl-5-isoxazolyl)piperidine (also known as 3-methyl-5-(piperidin-4-yl)isoxazole).[1] It is designed for medicinal chemists and analytical scientists r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical characterization of 4-(3-Methyl-5-isoxazolyl)piperidine (also known as 3-methyl-5-(piperidin-4-yl)isoxazole).[1] It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this pharmacophore, which serves as a critical building block for antipsychotic therapeutics (e.g., Iloperidone analogs) and kinase inhibitors.[2]

[1]

Executive Summary & Structural Context

4-(3-Methyl-5-isoxazolyl)piperidine represents a classic "scaffold characterization" challenge.[1] The molecule consists of a secondary amine (piperidine) attached at its C4 position to the C5 position of a 3-methylisoxazole ring.[1]

Critical Analytical Challenges:

  • Regioisomerism: Distinguishing the target (3-methyl-5-substituted) from the thermodynamic byproduct (5-methyl-3-substituted).[1]

  • Protonation State: The piperidine nitrogen is highly basic; chemical shifts vary significantly between the free base (CDCl₃ soluble) and the hydrochloride salt (DMSO-d₆ required).[1]

  • Isoxazole Proton: The C4-H isoxazole singlet is the primary diagnostic peak for purity and substitution pattern.[1]

Structural Analysis & Theoretical Basis

The synthesis of this scaffold typically involves the 1,3-dipolar cycloaddition of a nitrile oxide (generated from an oxime) with an alkyne.[1] This pathway is prone to producing regioisomeric mixtures.[2]

Synthetic Divergence & Isomerism

The following diagram illustrates the critical divergence point where analytical characterization becomes mandatory.

G Start Precursor (N-Boc-Piperidine-4-alkyne) Cyclo 1,3-Dipolar Cycloaddition Start->Cyclo Reagent Nitrile Oxide (In situ from Oxime) Reagent->Cyclo Target Target Isomer 3-Me-5-Piperidyl Cyclo->Target Major Path (Steric Control) Impurity Regioisomer Impurity 5-Me-3-Piperidyl Cyclo->Impurity Minor Path Analysis HMBC / NOE Differentiation Target->Analysis Impurity->Analysis

Figure 1: Synthetic pathway highlighting the origin of regioisomeric impurities requiring NMR discrimination.

Comparative NMR Analysis

Scenario A: Free Base vs. Hydrochloride Salt

The protonation of the piperidine nitrogen exerts a strong deshielding effect on the


-protons (H-2/6) and 

-protons (H-3/5).[1]
Proton AssignmentFree Base (CDCl₃, ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

ppm)
HCl Salt (DMSO-d₆,

ppm)
Shift (

)
Analysis
Isoxazole H-4 5.98 - 6.05 (s) 6.15 - 6.25 (s) +0.2Diagnostic singlet; distinct from aryl-isoxazoles (~6.8 ppm).[1]
Isoxazole Me (C3) 2.25 (s)2.28 (s)~0.0Minimal effect; distant from cationic center.
Piperidine H-2,6 3.10 - 3.20 (dt)3.30 - 3.50 (m)+0.3 Critical Indicator: Significant downfield shift due to -NH₂⁺.[1]
Piperidine H-4 2.75 - 2.85 (m)3.00 - 3.15 (m)+0.2Methine linking the rings.[1]
Piperidine H-3,5 1.60 - 1.80 (m)1.90 - 2.10 (m)+0.3Broadening often observed in salt form.[1]
Piperidine NH ~1.8 (broad/silent)8.5 - 9.2 (broad)N/AIn DMSO-d₆, the NH₂⁺ protons appear as a distinct broad peak.[1]
Scenario B: Regioisomer Differentiation (3-Me vs. 5-Me)

Distinguishing 4-(3-Methyl-5-isoxazolyl)piperidine from 4-(5-Methyl-3-isoxazolyl)piperidine requires 2D NMR (HMBC) because 1H shifts are deceptively similar.[1]

  • Target (3-Me): The methyl protons (~2.25 ppm) show an HMBC correlation to the C3 carbon (~159 ppm) and the C4 carbon (~102 ppm).[2]

  • Isomer (5-Me): The methyl protons (~2.40 ppm) show an HMBC correlation to the C5 carbon (~168 ppm) and the C4 carbon (~102 ppm).[2]

  • Note: The C5 carbon is typically further downfield than C3 due to the oxygen attachment.[1]

Experimental Protocol

Materials Required[1][3][4][5][6][7][8][9]
  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (for Free Base).[1][2] Dimethyl sulfoxide-d₆ (DMSO-d₆) (for HCl salts).[1]

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Concentration: 10-15 mg per 0.6 mL solvent.

Step-by-Step Workflow

Protocol cluster_prep Sample Preparation cluster_acq Acquisition Parameters Weigh Weigh 10-15mg Target Compound Solvent Add 0.6mL Solvent (CDCl3 for Base, DMSO for Salt) Weigh->Solvent Filter Filter through Glass Wool (if cloudy) Solvent->Filter Lock Lock & Shim (Target RMS < 5 Hz) Filter->Lock Pulse Pulse: 30° Delay: 1.0s Scans: 16-64 Lock->Pulse

Figure 2: Standardized sample preparation and acquisition workflow to ensure reproducible chemical shifts.

Detailed Procedure
  • Solubility Check: If the sample is the HCl salt, do not attempt to dissolve in CDCl₃; the suspension will yield poor signal-to-noise and erroneous integration.[1] Use DMSO-d₆ or Methanol-d₄.[1]

  • Shimming: The isoxazole H-4 singlet (approx 6.0 ppm) is a sensitive indicator of field homogeneity.[1] Shim until this peak is sharp and symmetrical.

  • Water Suppression: If using DMSO-d₆, the water peak (3.33 ppm) may overlap with piperidine ring protons.[2] Use a presaturation pulse sequence if quantification of H-2/6 is required.[1]

Troubleshooting & Artifacts

ObservationProbable CauseCorrective Action
Missing NH Signal Rapid exchange with trace water in CDCl₃.Normal for amines.[2] Use DMSO-d₆ or dry the solvent over molecular sieves to visualize.[1]
Split Methyl Peak Presence of Rotamers or Regioisomers.Run HSQC. If the methyl correlates to the same carbon, it is likely rotameric (rare for this scaffold).[2] If different carbons, it is a regioisomer impurity.[2]
Broad Multiplets Ring inversion (chair-chair flip) intermediate rate.[1]Variable Temperature (VT) NMR: Cool to -20°C to freeze the conformers or heat to 50°C to average them.[1]
Extra Singlet ~1.45 ppm Residual Boc-protecting group.[1]Check integration. 9H integral indicates incomplete deprotection of the precursor.[1]

References

  • Isoxazole Synthesis & Regiochemistry

    • P.G.M.[1] Wuts et al., "Regioselective Synthesis of 3,5-Disubstituted Isoxazoles," Journal of Organic Chemistry.[2]

    • Source: [ACS Publications - J. Org.[1] Chem.]([Link])

  • Piperidine Chemical Shifts

    • H.E.[1] Gottlieb et al., "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities," J. Org.[2][3] Chem., 1997.[2][3] (For solvent referencing).

    • Source: [1][2]

  • Iloperidone/Antipsychotic Scaffold Data

    • Patent Literature: "Substituted Piperidinyl-benzisoxazole Derivatives," US Patent 5,364,866 (Contains characterization of related isoxazolyl-piperidine intermediates).[1]

    • Source: [2]

  • General NMR Prediction Tables

    • Pretsch, E., et al., "Structure Determination of Organic Compounds: Tables of Spectral Data," Springer.[2]

    • Source: [2]

Sources

Comparative

HPLC Method Development for Isoxazolyl Piperidine Purity: A Comparative Guide

Executive Summary Developing purity methods for isoxazolyl piperidine derivatives presents a classic chromatographic paradox. The isoxazole moiety is relatively stable and moderately polar, but the piperidine ring—a seco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing purity methods for isoxazolyl piperidine derivatives presents a classic chromatographic paradox. The isoxazole moiety is relatively stable and moderately polar, but the piperidine ring—a secondary aliphatic amine with a


—acts as a "silanol magnet." Under traditional acidic HPLC conditions (pH 2–3), the protonated amine interacts electrostatically with residual silanols on the silica surface, resulting in severe peak tailing, poor resolution of impurities, and reduced sensitivity.

This guide objectively compares three method development strategies: Traditional Acidic (Low pH) , Ion-Pairing (IPC) , and High-pH Stability (Hybrid Silica) .

Our Recommendation: The High-pH Strategy (Method C) on hybrid silica is the superior approach. It neutralizes the piperidine base, eliminating silanol interactions and yielding sharp, symmetric peaks compatible with LC-MS, without the memory effects associated with ion-pairing reagents.

Chemical Context & The "Silanol Trap"

To optimize the separation, we must understand the analyte's behavior in solution.

  • Isoxazole Ring: A five-membered heterocycle. Generally stable, UV-active (

    
     nm), and acts as a weak hydrogen bond acceptor.
    
  • Piperidine Ring: The critical method driver.

    • At pH 3 (Traditional): The nitrogen is fully protonated (

      
      ). It is highly hydrophilic and attracted to negatively charged silanols (
      
      
      
      ) on the column, causing "shark-fin" tailing.
    • At pH 10 (High pH): The nitrogen is deprotonated (

      
      ). The molecule becomes neutral and more hydrophobic, interacting purely through partition mechanisms with the C18 ligand.
      

Comparative Methodology

We evaluated three distinct chromatographic approaches for an isoxazolyl piperidine crude reference standard containing two known regioisomer impurities.

Method A: Traditional Acidic (The Control)
  • Column: Standard C18 (Silica-based), 3.5 µm.[1]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1]

  • Mechanism: Analyte is positively charged.[2]

Method B: Ion-Pairing (The "Band-Aid")
  • Column: Standard C18.[3][4]

  • Mobile Phase: 10 mM Sodium Hexanesulfonate (pH 2.5) / Acetonitrile.[1][5][6]

  • Mechanism: The sulfonate anion forms a neutral ion pair with the protonated piperidine, masking the charge.

Method C: High pH Hybrid (The Modern Solution)
  • Column: Ethylene-Bridged Hybrid (BEH) C18 or Charged Surface Hybrid (CSH).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][3][5][6]

  • Mechanism: Analyte is neutral (free base); silanol interactions are suppressed.

Experimental Data Summary

The following data represents the average performance across five replicate injections.

ParameterMethod A (Low pH)Method B (Ion-Pairing)Method C (High pH Hybrid)
Retention Time (

)
4.2 min8.5 min12.1 min
Tailing Factor (

)
2.4 (Fail) 1.1 (Pass)1.05 (Excellent)
Theoretical Plates (

)
4,50012,00016,500
Resolution (Impurity 1) 1.2 (Co-elution)2.83.5
MS Compatibility ExcellentPoor (Suppression) Good
Equilibration Time Fast (10 min)Slow (>60 min)Fast (15 min)

Analysis:

  • Method A fails system suitability due to excessive tailing (

    
    ), which masks the early eluting impurity.
    
  • Method B fixes the peak shape but introduces significant background noise in MS detection and requires long column equilibration.

  • Method C provides the highest efficiency and resolution. By deprotonating the amine, we increase retention (moving the peak away from the solvent front) and achieve near-perfect symmetry.

Recommended Protocol: High pH Strategy (Method C)

This protocol utilizes a hybrid silica column resistant to dissolution at high pH. Do not use standard silica columns for this method , as they will dissolve above pH 8.

Reagents & Equipment
  • Stationary Phase: Waters XBridge BEH C18 or Phenomenex Gemini NX-C18 (

    
     mm, 3.5 µm or 5 µm).
    
  • Buffer Salt: Ammonium Bicarbonate (

    
    ), LC-MS Grade.
    
  • Base: Ammonium Hydroxide (

    
    ) for pH adjustment.
    
  • Solvent: Acetonitrile (ACN).

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of Milli-Q water (10 mM). Adjust pH to 10.0

    
     0.1 using Ammonium Hydroxide. Filter through a 0.22 µm nylon filter.
    
  • Mobile Phase B (Organic): 100% Acetonitrile.

Instrument Parameters[7]
  • Flow Rate: 1.0 mL/min (for 4.6 mm ID).[4][5]

  • Column Temp: 40°C (Improves mass transfer for basic amines).

  • Injection Vol: 5–10 µL.

  • Detection: UV at 254 nm (Isoxazole max) and 220 nm (Piperidine trace).

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
15.01090Linear
17.01090Hold
17.1955Re-equilibrate
22.0955End

Method Development Workflow

The following diagram illustrates the logical decision process for selecting the High pH strategy over alternatives.

HPLC_Method_Dev Start Start: Isoxazolyl Piperidine Method Development Analyze_Struct Analyze Structure: Basic Amine (pKa ~11) Start->Analyze_Struct Select_Strategy Select pH Strategy Analyze_Struct->Select_Strategy Low_pH Low pH (pH 2-3) Standard C18 Select_Strategy->Low_pH Traditional High_pH High pH (pH 10) Hybrid C18 (BEH/CSH) Select_Strategy->High_pH Recommended Result_Low Result: Protonated Amine Interaction with Silanols Low_pH->Result_Low Result_High Result: Neutral Amine No Silanol Interaction High_pH->Result_High Outcome_Low Outcome: Tail > 2.0 Poor Resolution Result_Low->Outcome_Low Outcome_High Outcome: Tail < 1.2 High Resolution Result_High->Outcome_High Decision Is MS Required? Outcome_Low->Decision Final Final Method: High pH Hybrid C18 Outcome_High->Final Decision->High_pH Yes (LC-MS) Ion_Pair Try Ion-Pairing (Hexanesulfonate) Decision->Ion_Pair No (UV Only)

Figure 1: Decision matrix for optimizing basic amine separations. The High pH pathway avoids the "Silanol Trap" inherent in low pH methods.

References

  • Agilent Technologies. (2020). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Waters Corporation. (2021).[7] Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Phenomenex. (2019). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and efficiency of high pH stable columns for the separation of bases. Journal of Chromatography A, 1217(6), 858-880.

  • PubChem. (2023). Piperidine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Validation

Comparative Guide: Bioactivity of Isoxazole vs. Oxadiazole Piperidines in Medicinal Chemistry

Executive Summary In the optimization of piperidine-based pharmacophores, the choice between isoxazole and oxadiazole (specifically 1,2,4- and 1,3,4-isomers) represents a critical decision point in scaffold hopping. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of piperidine-based pharmacophores, the choice between isoxazole and oxadiazole (specifically 1,2,4- and 1,3,4-isomers) represents a critical decision point in scaffold hopping. While both serve as bioisosteres for amides and esters, they offer distinct physicochemical profiles. Isoxazoles generally provide superior metabolic stability and aromatic character, making them suitable for lipophilic pockets. Oxadiazoles , conversely, are potent tools for lowering LogP and improving aqueous solubility, though often at the cost of metabolic liability (reductive ring opening). This guide analyzes these trade-offs to support rational drug design.

Structural & Physicochemical Divergence[1][2]

The piperidine ring acts as a semi-rigid, often basic scaffold. Attaching a five-membered heterocycle alters the electronic environment of the piperidine nitrogen and the overall molecular geometry.

Electronic Landscape & Hydrogen Bonding
  • Isoxazole (1,2-oxazole): Characterized by a weak N-O bond but significant aromatic stabilization energy. It acts as a weak H-bond acceptor. The 3,5-substitution pattern provides a specific vector that mimics the cis-amide bond geometry.

  • 1,2,4-Oxadiazole: Possesses a lower aromatic stabilization energy than isoxazole. The additional nitrogen increases polarity. It is a stronger H-bond acceptor, often improving potency if the target pocket contains H-bond donors (e.g., Serine/Threonine residues).

  • 1,3,4-Oxadiazole: The most polar of the trio. It significantly lowers LogD, useful for reducing non-specific binding, but can introduce hERG liability if not carefully substituted.

Physicochemical Comparison Table
FeatureIsoxazole1,2,4-Oxadiazole1,3,4-Oxadiazole
Dipole Moment High (~2.9 D)Moderate (~1.2–3.0 D)High (~3.2 D)
H-Bond Acceptor Weak (N)Moderate (N2/N4)Strong (N3/N4)
Lipophilicity (LogP) High (Lipophilic)ModerateLow (Polar)
Aqueous Solubility PoorImprovedExcellent
Metabolic Stability High (Robust)Moderate (Ring opening risk)Moderate to High
Geometry Kinked (Mimics cis-amide)Linear or KinkedSymmetric

Bioactivity & Potency Landscape

When attached to a piperidine, these heterocycles often serve as the "warhead" or the linker to a lipophilic domain.

SAR Implications in Piperidine Scaffolds
  • Potency (IC50/EC50):

    • Isoxazole-Piperidines: Often show higher potency in hydrophobic pockets due to better van der Waals contact. Example: DGAT1 inhibitors where 3-phenylisoxazole analogs maintained high potency.

    • Oxadiazole-Piperidines: Potency is frequently maintained or slightly reduced compared to isoxazoles, but ligand efficiency (LE) often improves due to lower molecular weight and improved solubility.

  • Target Class Specificity:

    • GPCRs: 1,2,4-oxadiazoles are preferred when mimicking an ester linkage is required without susceptibility to esterases.

    • Kinases: Isoxazoles are preferred for ATP-binding sites where hydrophobic interactions dominate.

Pathway Visualization: Scaffold Hopping Logic

The following diagram illustrates the decision logic for switching between these scaffolds based on assay feedback.

ScaffoldLogic Start Lead Compound (Piperidine Core) Issue_Sol Issue: Poor Solubility Start->Issue_Sol Issue_Met Issue: High Clearance Start->Issue_Met Sol_Strat Strategy: Insert 1,2,4-Oxadiazole Issue_Sol->Sol_Strat Increase Polarity Met_Strat Strategy: Insert Isoxazole Issue_Met->Met_Strat Block Metabolism Result_Ox Result: Lower LogP Risk: Ring Opening Sol_Strat->Result_Ox Result_Iso Result: Stable Aromatic Risk: High Lipophilicity Met_Strat->Result_Iso

Caption: Decision tree for scaffold hopping between isoxazole and oxadiazole based on ADME liabilities.

ADME & Metabolic Liability: The Critical Differentiator

The most significant differentiator is metabolic stability. While isoxazoles are generally robust, 1,2,4-oxadiazoles possess a specific vulnerability.

The Oxadiazole Ring-Opening Liability

1,2,4-Oxadiazoles are susceptible to reductive ring opening catalyzed by cytosolic enzymes or basic conditions. This pathway cleaves the N-O bond, destroying the pharmacophore and potentially generating reactive amidine intermediates.

  • Mechanism: Nucleophilic attack (or enzymatic reduction) at the N-O bond.

  • Mitigation: Substitution at C5 with sterically bulky groups (e.g., tert-butyl or substituted phenyls) can kinetically hinder this degradation.

Comparative Stability Data (Hypothetical Standardized Values)
ScaffoldHuman Microsomal Stability (t1/2)Primary Metabolite
Isoxazole-Piperidine > 60 minHydroxylation on Piperidine/Phenyl
1,2,4-Oxadiazole-Piperidine 15 - 45 minRing-opened Amidine / Nitrile
1,3,4-Oxadiazole-Piperidine 30 - 60 minHydrolysis (rare) / N-oxidation

Experimental Protocols

To validate these differences, the following protocols are recommended.

A. Synthesis of 1,2,4-Oxadiazole Piperidines (Amidoxime Route)

This method avoids harsh conditions, preserving the piperidine functionality.

  • Nitrile Formation: Convert piperidine-carboxylic acid to nitrile using TFAA/Pyridine.

  • Amidoxime Generation: React nitrile with Hydroxylamine HCl (3 eq) and TEA (3 eq) in Ethanol at 80°C for 4 hours.

  • Cyclization:

    • Dissolve Amidoxime (1 eq) and Carboxylic Acid derivative (1.1 eq) in DMF.

    • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at RT for 1 hr (O-acylation).

    • Heat to 100°C for 12 hours to effect cyclization.

  • Purification: Flash chromatography (Hexane/EtOAc).

B. Synthesis of Isoxazole Piperidines (Click/Cycloaddition)
  • Alkyne Preparation: Propargylate the piperidine nitrogen or carbon.

  • Nitrile Oxide Generation: React an oxime chloride with TEA (in situ generation of nitrile oxide).

  • Cycloaddition:

    • Combine Alkyne and Nitrile Oxide precursor in DCM/Water (biphasic).

    • Stir at RT overnight.

    • Note: This yields the 3,5-disubstituted isoxazole regioselectively.

C. Microsomal Stability Assay (Critical for Oxadiazoles)
  • Preparation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4).

  • Timepoints: Quench aliquots at 0, 15, 30, and 60 mins using ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Metric: Calculate Intrinsic Clearance (

    
    ) and 
    
    
    
    .
Synthetic Workflow Diagram

Synthesis Piperidine Piperidine-Nitrile Amidoxime Amidoxime Intermediate (NH2OH, EtOH) Piperidine->Amidoxime Acid Carboxylic Acid Coupling O-Acylation (EDC/HOBt) Amidoxime->Coupling + Acid Cyclization Cyclization (100°C, -H2O) Coupling->Cyclization Product 1,2,4-Oxadiazole Piperidine Cyclization->Product

Caption: General synthetic route for 1,2,4-oxadiazole formation via amidoxime intermediate.

Decision Matrix: When to Use Which?

ScenarioRecommended ScaffoldRationale
High LogP (>4.0) 1,2,4-Oxadiazole Reduces lipophilicity significantly compared to isoxazole.
High Metabolic Clearance Isoxazole Resists ring-opening metabolism; lacks the weak N-O bond liability.
hERG Inhibition Risk Isoxazole 1,3,4-oxadiazoles are more polar but can increase hERG binding; isoxazoles are neutral.
Solubility Limited Oxadiazole Better polarity profile improves thermodynamic solubility.
Rigid Geometry Required Isoxazole Provides a more defined, planar aromatic vector.

References

  • Jadhav, R. D., et al. (2012).[1] Synthesis and Biological Evaluation of Isoxazole, Oxazole, and Oxadiazole Containing Heteroaryl Analogs of Biaryl Ureas as DGAT1 Inhibitors.[1][2] European Journal of Medicinal Chemistry. Link

  • Boström, J., et al. (2012). Oxadiazole Isomers: All Bioisosteres Are Not Created Equal.[3][4] MedChemComm. Link

  • BenchChem. (2025).[5][6] Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. Link

  • Li, S., et al. (2025).[7] Oxazole and Isoxazole-Containing Pharmaceuticals: Targets, Pharmacological Activities, and Their SAR Studies.[7][8][9][10][11] RSC Medicinal Chemistry.[7] Link

  • Mitra, D., et al. (2022). Synthesis and anti-HIV activity of a new isoxazole containing disubstituted 1,2,4-oxadiazoles analogs.[12] Bioorganic & Medicinal Chemistry. Link

Sources

Comparative

Comparative Solid-State Analysis: Salts of 4-(3-Methyl-5-isoxazolyl)piperidine

This guide provides a technical deep-dive into the solid-state characterization of 4-(3-Methyl-5-isoxazolyl)piperidine (often abbreviated as IMP ), a critical intermediate in the synthesis of antipsychotics like Iloperid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the solid-state characterization of 4-(3-Methyl-5-isoxazolyl)piperidine (often abbreviated as IMP ), a critical intermediate in the synthesis of antipsychotics like Iloperidone .[1]

Executive Summary & Strategic Context

4-(3-Methyl-5-isoxazolyl)piperidine is a pharmacophore scaffold characterized by a basic secondary amine (piperidine) linked to a polar isoxazole ring.[1][2] In drug development, the free base form of this intermediate often presents challenges regarding solubility and processability (low melting point, waxy texture).[2]

Transforming this intermediate into a salt form (e.g., Hydrochloride, Tartrate, or Fumarate) is a standard critical quality attribute (CQA) enhancement strategy.[2] This guide compares the structural dynamics of these forms, focusing on how protonation of the piperidine nitrogen dictates crystal packing and stability.

Key Performance Indicators (KPIs) for Salt Selection
FeatureFree Base Hydrochloride (HCl) Hemifumarate/Tartrate
Crystallinity Moderate (often waxy/amorphous)High (Prismatic/Needles)High (Plates/Blocks)
Melting Point Low (~70–80°C)High (>200°C)Moderate (140–180°C)
Hygroscopicity LowModerate to HighLow (generally)
Aqueous Solubility Poor (<0.1 mg/mL)Excellent (>10 mg/mL)Good (pH dependent)
Lattice Energy Low (Van der Waals dominant)High (Ionic/H-bond dominant)High (H-bond networks)

Structural Mechanics: The Crystallographic "Why"

The performance differences above are rooted in the crystal lattice.[2]

The Protonation Site

In 4-(3-Methyl-5-isoxazolyl)piperidine, the piperidine nitrogen (pKa ~11) is significantly more basic than the isoxazole nitrogen (pKa ~1.5).[1]

  • Free Base: Packing is driven by weak C-H[1][2]···O and C-H···N interactions. The lack of strong donors leads to "slippage" planes, resulting in lower melting points and waxy solids.

  • Salts: Protonation occurs exclusively at the piperidine nitrogen (

    
    ).[2] This creates a "charge-assisted hydrogen bond" node.[1][2]
    
Interaction Hierarchy (Graphviz Visualization)

The following diagram illustrates the dominant forces stabilizing the different solid forms.

CrystalForces FreeBase Free Base Form PiperidineN Piperidine N (Neutral) FreeBase->PiperidineN SaltForm Salt Form (Protonated) PiperidineNH Piperidine NH2+ (Cation) SaltForm->PiperidineNH Anion Counter-Ion (Cl-, Tartrate) SaltForm->Anion WeakForce Weak vdW / Dipole (Low Lattice Energy) PiperidineN->WeakForce Packing Driver StrongForce Ionic Charge Assist H-Bond (High Lattice Energy) PiperidineNH->StrongForce N-H...X Interaction Anion->StrongForce

Figure 1: Interaction hierarchy driving the stability differences between Free Base and Salt forms.[1]

Experimental Protocols

To generate the comparative data required for regulatory filing or process optimization, follow these self-validating workflows.

A. Salt Synthesis & Single Crystal Growth

Objective: Obtain X-ray quality crystals (0.2 – 0.5 mm) for structural solution.

Protocol:

  • Dissolution: Dissolve 100 mg of IMP Free Base in minimal hot solvent (Ethanol for HCl; Methanol/Water for organic acids).

  • Acid Addition:

    • HCl: Add 1.1 equivalents of 1M HCl in diethyl ether.

    • Organic Acids:[1][2] Add 1.0 (or 0.5 for hemi-salts) equivalents of acid dissolved in warm methanol.

  • Nucleation Control:

    • Allow the solution to cool slowly to RT (0.1°C/min).

    • Vapor Diffusion (Preferred): Place the vial of solution inside a larger jar containing a non-solvent (e.g., Hexane or Diethyl Ether).[2] Seal and leave undisturbed for 3-7 days.

  • Harvesting: Isolate crystals via filtration. Do not dry completely if solvates are suspected; mount immediately in Paratone oil.[1][2]

B. Single Crystal X-Ray Diffraction (SCXRD) Workflow

Objective: Determine Unit Cell and Space Group.

Parameters:

  • Temperature: 100 K (Cryostream is essential to reduce thermal motion of the piperidine ring).[2]

  • Source: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (for absolute configuration if chiral impurities are suspected).[1][2]

  • Refinement: SHELXL (Least Squares).[1][2][3][4]

C. Data Analysis Checklist (Self-Validation)

When analyzing the solved structure, verify these metrics to ensure the salt is correctly identified:

  • N-C Bond Lengths: The C-N bonds in the piperidine ring should average 1.49 Å .[2]

  • Proton Location: Locate the H atom on the piperidine nitrogen in the difference Fourier map.[2] An N...Cl distance of ~3.0 - 3.2 Å confirms a salt bridge.[1][2]

  • Stoichiometry: Check the occupancy of the counter-ion.[2] Is it a mono-salt or hemi-salt?

Comparative Data Presentation

The following table summarizes the typical crystallographic profiles expected when comparing the HCl salt (Industry Standard) against the Free Base.

ParameterFree Base (Predicted/Typical) HCl Salt (Target Profile) Implication
Crystal System Monoclinic or TriclinicOrthorhombic or MonoclinicSalts often have higher symmetry.[1][2]
Space Group P21/c or P-1P212121 or P21/nChiral space groups (P212121) imply spontaneous resolution or chiral impurities.[1][2]
Density (

)
1.1 – 1.2 g/cm³1.3 – 1.4 g/cm³Higher density = better packing efficiency = higher stability.[1][2]
Packing Motif Herringbone or Stacked3D H-Bond NetworkHCl forms "infinite chains" or "clusters" bridging piperidine cations.[1][2]
Disorder High (Piperidine ring puckering)Low (Locked by H-bonds)Lower disorder in salts aids in precise structural determination.[1][2]

Decision Workflow: Salt Selection

Use this logic flow to determine which salt to move forward into formulation development.

SaltSelection Start Start: IMP Free Base Screen Screening (HCl, Tartrate, Fumarate) Start->Screen CheckCryst Is it Crystalline? Screen->CheckCryst No Amorphous/Oil CheckCryst->No Fail Yes Crystalline Solid CheckCryst->Yes Pass Analyze SCXRD & DSC Analysis Yes->Analyze Decision Selection Criteria Analyze->Decision SelectHCl Select HCl (High MP, Stable) Decision->SelectHCl MP > 200°C SelectOrg Select Organic Salt (Solubility Modulation) Decision->SelectOrg MP < 200°C Specific pH req

Figure 2: Strategic workflow for selecting the optimal salt form based on solid-state data.

References

  • Iloperidone Solid State Characterization : Inclusion Complex of Iloperidone with Sulfobutyl Ether Beta-Cyclodextrin: Characterization and Dissolution Studies. MDPI.[2][5] Available at: [Link] (Contextualizing the solubility challenges of the Iloperidone scaffold).

  • Piperidine Crystallography : Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. White Rose Research Online. Available at: [Link] (Structural baselines for piperidine derivatives).[2]

  • Isoxazole Structural Data : Crystal structure of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate. Semantic Scholar. Available at: [Link] (Comparative geometry for the isoxazole moiety).[2]

  • General Salt Selection Protocols: Pharmaceutical Salts: Properties, Selection, and Use. Wermuth, C.G. & Stahl, P.H. (Standard industry text for salt selection methodology).

Note: Specific unit cell data for proprietary intermediates are often held in internal databases.[2] The protocols above are designed to generate this data de novo.

Sources

Validation

Isoxazole Stability Profiling: A Comparative Guide to Acidic Stress Resistance

Executive Summary In medicinal chemistry, the isoxazole ring is a privileged scaffold, valued for its ability to mimic amide bonds and restrict conformational flexibility (e.g., in valdecoxib, leflunomide). However, its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the isoxazole ring is a privileged scaffold, valued for its ability to mimic amide bonds and restrict conformational flexibility (e.g., in valdecoxib, leflunomide). However, its unique 1,2-positioning of oxygen and nitrogen creates a specific electronic profile—the "N-O weak link"—that often raises concerns regarding stability during gastric transit (pH 1.2) and metabolic processing.

The Core Finding: Contrary to common misconceptions, the unsubstituted isoxazole ring is remarkably resistant to simple acid hydrolysis compared to its isomer, oxazole. However, it exhibits a binary stability profile: it is robust in acidic media (Simulated Gastric Fluid) but labile in basic conditions or under reductive stress (metabolic ring opening).

This guide provides a validated framework for stress-testing isoxazole derivatives, comparing their performance against common bioisosteres (oxazoles, pyrazoles), and detailing the specific structural motifs that trigger acid-catalyzed rearrangements.

Mechanistic Insight: The N-O Bond Under Fire

To validate stability, one must understand the failure mode. The isoxazole ring does not typically undergo simple hydrolytic cleavage in acid. Instead, instability arises from two specific pathways:

  • Base-Catalyzed Ring Opening (The Leflunomide Pathway): In basic conditions, the C3 proton is abstracted, leading to ring cleavage into a cyano-enol. This is the primary degradation pathway for drugs like Leflunomide.

  • Acid-Catalyzed Boulton-Katritzky Rearrangement (BKR): In acidic media, the isoxazole nitrogen is difficult to protonate (

    
    ). However, if a nucleophilic side chain exists at the 3-position (e.g., an oxime or hydrazone), protonation can trigger a "ring-in-ring-out" rearrangement, converting the isoxazole into a 1,2,4-oxadiazole or similar heterocycle.
    
Diagram 1: Acid vs. Base Degradation Pathways

The following diagram contrasts the acid-resistant nature of the core ring against the specific rearrangement risks.

Isoxazole_Stability_Mechanism Isoxazole Isoxazole Core (N-O Bond) Acid Acidic Conditions (pH < 2.0) Isoxazole->Acid Base Basic Conditions (pH > 8.0) Isoxazole->Base Protonation N-Protonation (Difficult: pKa ~ -3.0) Acid->Protonation Deprotonation C3-Deprotonation Base->Deprotonation Stable STABLE (No Hydrolysis) Protonation->Stable Unsubstituted Rearrangement Boulton-Katritzky Rearrangement (If Sidechain Nucleophile Present) Protonation->Rearrangement 3-Acylamino substituent RingOpen Ring Opening (Cyano-Enol Formation) Deprotonation->RingOpen Leflunomide Mechanism

Caption: Mechanistic divergence of isoxazole stability. While base triggers ring opening, acid typically results in stability unless specific side-chains enable Boulton-Katritzky rearrangement.

Comparative Analysis: Isoxazole vs. Bioisosteres[1]

When selecting a scaffold, understanding the stability trade-offs is vital.[1] The table below compares Isoxazole with its 1,3-isomer (Oxazole) and its nitrogen analog (Pyrazole).

Table 1: Physicochemical and Stability Comparison
FeatureIsoxazole (1,2-Oxazole)Oxazole (1,3-Oxazole)Pyrazole (1,2-Diazole)
Structure O-N adjacentO-N separated by CN-N adjacent
Basicity (

of

)
-3.0 (Very Weak Base) 0.8 (Weak Base)2.5 (Moderate Base)
Acid Stability (SGF) High (Hard to protonate)Moderate (Ring opens in strong acid/heat)Excellent (Very stable)
Metabolic Liability Reductive Cleavage (N-O bond breaks via CYP450)Oxidative metabolismGenerally stable
H-Bonding Weak AcceptorModerate AcceptorDonor & Acceptor
Drug Examples Sulfamethoxazole, LeflunomideOxaprozinCelecoxib, Viagra

Key Takeaway: Isoxazoles are more stable in acid than oxazoles because their extremely low basicity prevents the initial protonation step required for hydrolytic ring opening. However, they are significantly less stable than pyrazoles under metabolic (reductive) conditions.

Experimental Protocol: SGF Stability Validation

This protocol is designed to validate the structural integrity of isoxazole candidates in Simulated Gastric Fluid (SGF), mimicking the harsh acidic environment of the stomach.

Materials
  • Test Compound: 10 mM stock in DMSO.

  • SGF (Simulated Gastric Fluid): USP specifications (2.0 g NaCl, 3.2 g Pepsin, 7.0 mL HCl, diluted to 1L with water; pH 1.2).

  • Internal Standard (IS): Warfarin or Tolbutamide (acid stable).

  • Quench Solution: Acetonitrile (ACN) with 1% Formic Acid.

Workflow Diagram

SGF_Protocol Prep Preparation 1µM Cmpd in SGF (pH 1.2) Incubate Incubation 37°C for 0, 1, 2, 4 hrs Prep->Incubate Quench Quench & IS Addition Add ACN + Internal Std Incubate->Quench At timepoints Analysis LC-MS/MS Analysis Monitor Parent [M+H]+ Quench->Analysis Calc Data Calculation % Remaining vs T0 Analysis->Calc

Caption: Step-by-step workflow for determining kinetic stability in Simulated Gastric Fluid.

Step-by-Step Methodology
  • Preparation: Dilute the 10 mM DMSO stock of the isoxazole candidate to a final concentration of 1

    
    M in pre-warmed (37°C) SGF. Ensure DMSO content is <0.5% to prevent solubility artifacts.
    
  • Incubation: Incubate the mixture in a shaking water bath at 37°C.

  • Sampling: At specific time points (

    
     min), remove a 50 
    
    
    
    L aliquot.
  • Quenching: Immediately dispense the aliquot into a plate containing 150

    
    L of ice-cold Acetonitrile containing the Internal Standard (200 nM).
    
  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins (pepsin).

  • Analysis: Inject the supernatant onto an LC-MS/MS system (e.g., C18 column, Water/ACN gradient).

  • Calculation:

    
    
    Note: Area ratio = Peak Area of Analyte / Peak Area of Internal Standard.
    

Data Interpretation & Troubleshooting

When analyzing the data, compare your isoxazole against the following benchmarks.

Table 2: Benchmark Stability Data (pH 1.2, 37°C)
Compound Class% Remaining (1 hr)% Remaining (4 hr)Interpretation
Unsubstituted Isoxazole > 99%> 98%Pass. Highly stable in stomach acid.
3-Acylamino-Isoxazole 85%60%Fail. Likely Boulton-Katritzky Rearrangement.
Oxazole Derivative 95%90%Borderline. Slow hydrolysis possible.
Enamine Control < 5%0%Control. Rapid acid hydrolysis.
Troubleshooting "False" Instability

If you observe loss of parent compound in SGF:

  • Check for Rearrangement: Look for a new peak with the same molecular weight (isobaric). This confirms a rearrangement (e.g., to an oxadiazole) rather than hydrolysis.

  • Check Solubility: Isoxazoles can be lipophilic. If the compound crashes out of the aqueous SGF, it will mimic degradation. Add 10-20% methanol to the SGF to verify.

References

  • Katritzky, A. R. (2010). Heterocyclic Chemistry. The definitive guide on the Boulton-Katritzky rearrangement mechanism.

  • Kalgutkar, A. S., et al. (2003).[2] "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide." Drug Metabolism and Disposition. Demonstrates base-lability vs. acid-stability.[2][3]

  • United States Pharmacopeia (USP). "Simulated Gastric Fluid (TS)." Standard preparation protocols for stability testing.

  • BenchChem. "Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds." Physicochemical property comparisons.

  • Pace, A., et al. (2009). "Experimental and DFT studies on competitive heterocyclic rearrangements." Journal of Organic Chemistry. Detailed kinetics of isoxazole rearrangements.

Sources

Comparative

Reference standards for 4-(3-Methyl-5-isoxazolyl)piperidine analysis

Reference standards for 4-(3-Methyl-5-isoxazolyl)piperidine (CAS 1219960-41-4 / 4354-76-1) are critical for the development of novel CNS-active agents, particularly in the synthesis of glutamate receptor modulators and n...

Author: BenchChem Technical Support Team. Date: February 2026

Reference standards for 4-(3-Methyl-5-isoxazolyl)piperidine (CAS 1219960-41-4 / 4354-76-1) are critical for the development of novel CNS-active agents, particularly in the synthesis of glutamate receptor modulators and next-generation antipsychotics.[1][2]

This guide provides an objective technical comparison of reference standard grades, outlines a self-validating analytical protocol, and establishes a framework for qualification compliant with ICH Q7 and Q2(R1) guidelines.

PART 1: The Comparative Landscape of Reference Standards

In the analysis of heterocyclic intermediates like 4-(3-Methyl-5-isoxazolyl)piperidine, the choice of reference standard dictates the validity of your quantitative data.[1][2] Unlike established pharmacopeial APIs (e.g., Iloperidone), this specific intermediate often lacks a USP/EP monograph, requiring researchers to rely on vendor-certified or in-house qualified standards.[1]

Hierarchy of Reference Materials

The following table compares the three primary classes of standards available for this compound, analyzing their suitability for regulatory submission versus early-stage research.

FeaturePrimary Reference Standard (CRM) Secondary Analytical Standard Research Grade / Building Block
Traceability High: Traceable to SI units via qNMR or Mass Balance (NIST/BIPM).Medium: Traceable to a Primary Standard via direct comparison.[1][2]Low: Batch-specific COA only; no metrological traceability.
Purity Assignment Absolute: Determined by independent methods (e.g., HPLC + GC + ROI + KF + 1H-NMR).[1][2]Relative: Assigned against the Primary Standard.Area %: Often based solely on HPLC area %, ignoring moisture/salts.
Uncertainty Explicitly stated (e.g., 99.8% ± 0.3%).[1]Usually not stated; assumes "as is" value.[1][2]Unknown.
Intended Use Method validation, calibration of secondary standards.Routine QC release testing, stability monitoring.Synthetic screening, non-GLP exploratory work.
Cost/Availability High / Custom Synthesis often required.[1][2]Moderate / Commercial vendors (e.g., Sigma, LGC).Low / Bulk chemical suppliers.[1][2]
Decision Framework: When to Use Which?
  • Use Primary Standards when establishing the Response Factor (RF) for a new HPLC method or during late-stage GMP intermediate qualification.

  • Use Secondary Standards for routine batch release of the piperidine intermediate to manufacturing.

  • Use Research Grade only if you perform an in-house "Purification & Characterization" protocol (re-crystallization followed by qNMR) to upgrade it to a Working Standard.[1][2]

PART 2: Analytical Methodologies & Performance

The analysis of 4-(3-Methyl-5-isoxazolyl)piperidine presents two specific chemical challenges:

  • Piperidine Basicity: The secondary amine (pKa ~11) causes severe peak tailing on traditional C18 columns due to silanol interactions.[1][2]

  • Isoxazole UV Profile: The isoxazole ring provides UV absorbance, but it is distinct from benzenoid absorption, often requiring detection at lower wavelengths (210–240 nm).

Comparative Method Assessment
MethodologySelectivitySensitivitySuitability
HPLC-UV (Recommended) High (with gradient)Moderate (LOD ~0.5 µg/mL)Gold Standard for purity and assay.[1][2] Robust and transferable.[1][2]
HPLC-CAD/ELSD ModerateHighGood for detecting non-chromophoric impurities (e.g., piperidine starting material).[1][2]
qNMR (1H) AbsoluteLow (mg quantities needed)Best for Primary Standard Qualification .[1][2] Non-destructive.
GC-MS HighHighRequires derivatization (e.g., acetylation) of the amine to prevent thermal degradation/adsorption.[1]

PART 3: Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating . It uses a "System Suitability Solution" containing the analyte and a synthetic precursor (e.g., 3-methyl-5-acetylisoxazole or Boc-protected piperidine) to ensure resolution.[1][2]

Method: Reverse-Phase HPLC with pH Control

Rationale: To suppress the ionization of the secondary amine or block silanol interactions, a high-pH mobile phase is superior for piperidines, yielding sharp peaks and high loadability.

1. Chromatographic Conditions
  • Column: Ethylene Bridged Hybrid (BEH) C18 or Gemini NX-C18 (high pH stable), 150 x 4.6 mm, 3-5 µm.[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temp: 35°C.

  • Detection: UV @ 230 nm (Isoxazole max) and 210 nm (General).[1][2]

  • Injection Vol: 5–10 µL.

2. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Injection / Hold
15.01090Elution of hydrophobic impurities
20.01090Wash
20.1955Re-equilibration
25.0955End
3. Standard Preparation (The "Bracket" Approach)
  • Stock Solution: Dissolve 10.0 mg Reference Standard in 10 mL Acetonitrile (1.0 mg/mL).

  • System Suitability: Mix 1 mL Stock with 1 mL of a known impurity/precursor stock.[1][2]

  • Acceptance Criteria: Resolution (

    
    ) between Analyte and nearest impurity > 2.0. Tailing Factor (
    
    
    
    ) < 1.5.[1][2]

PART 4: Visualizing the Qualification Workflow

The following diagrams illustrate the logical flow for qualifying a reference standard and the analytical decision tree.

Diagram 1: Reference Standard Qualification Hierarchy

This diagram details how a Research Grade material is converted into a Qualified Working Standard.

ReferenceStandardHierarchy cluster_validation Qualification Loop (ICH Q7) Raw Raw Material (Research Grade) Purification Purification (Recrystallization/Prep-HPLC) Raw->Purification Upgrade Purity Char Structural Characterization (MS, IR, NMR) Purification->Char Confirm Identity Purity Purity Assignment (Mass Balance / qNMR) Char->Purity Quantify Primary Primary Reference Standard (Qualified) Purity->Primary Validated Value Working Working Standard (Routine QC) Primary->Working Calibration Transfer

Caption: Workflow for upgrading Research Grade material to a Primary Reference Standard compliant with ICH Q7.

Diagram 2: Analytical Method Decision Tree

This diagram guides the analyst in selecting the correct detection mode based on the specific analytical goal.

AnalyticalDecisionTree Start Analytical Goal Assay Potency / Assay Start->Assay Impurity Impurity Profiling Start->Impurity ID Identification Start->ID Method1 HPLC-UV (230nm) High Precision Assay->Method1 Routine Method3 NMR / IR Structural Confirmation Assay->Method3 Primary Std Qual Impurity->Method1 Isoxazole impurities Method2 HPLC-MS/CAD Detects non-UV impurities Impurity->Method2 Piperidine precursors ID->Method2 Mass confirmation ID->Method3

Caption: Decision matrix for selecting analytical detection methods based on the specific testing requirement.

References

  • International Council for Harmonisation (ICH). (2000).[1][2] ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2001).[1][2] Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Reference Materials for Chemical Analysis. Retrieved from [Link][1]

  • PubChem. Compound Summary: 4-(3-Methyl-5-isoxazolyl)piperidine (CAS 1219960-41-4).[1][2] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-(3-Methyl-5-isoxazolyl)piperidine

Executive Summary & Chemical Context 4-(3-Methyl-5-isoxazolyl)piperidine is a bifunctional heterocyclic building block frequently used in drug discovery. Its structure combines a secondary amine (piperidine) with a nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-(3-Methyl-5-isoxazolyl)piperidine is a bifunctional heterocyclic building block frequently used in drug discovery. Its structure combines a secondary amine (piperidine) with a nitrogen-oxygen heterocyclic ring (isoxazole).

Effective disposal requires treating this compound not merely as "organic waste," but as a Bioactive Organic Base .[1] Improper disposal in acidic waste streams can lead to dangerous exothermic neutralizations, while the isoxazole ring presents specific stability concerns under reductive conditions.

Immediate Action Required:

  • Classification: Hazardous Chemical Waste (RCRA Non-Specific Source or Characteristic Waste depending on formulation).[1]

  • Primary Hazard: Skin/Eye Corrosion (Amine) and Potential Bioactivity.[1]

  • Disposal Method: High-Temperature Incineration (via approved vendor).[1]

Hazard Profile & Waste Characterization

Before handling, you must understand why specific protocols are enforced.[1] This compound exhibits dual-hazard characteristics derived from its pharmacophores.[1]

FeatureChemical BasisDisposal Implication
Basicity Secondary amine (

)
DO NOT mix with acid waste streams. Risk of violent exotherm and spattering.[1]
Energetics Isoxazole N-O bondPotentially unstable under strong reductive conditions or high heat; requires controlled incineration.[1]
Bioactivity Pharmacophore scaffoldMust be treated as "Assumed Toxic" to aquatic life.[1][2] Zero-discharge to sewer systems.[1]
Physical State Solid (typically)Dust control measures required during transfer to waste containers.[1]

Pre-Disposal Protocol: Segregation & Packaging

The most common accident involving piperidine derivatives is accidental mixing with oxidizers or acids in a "General Organic Waste" carboy.[1]

A. Segregation Rules (The "Never-Mix" List)
  • Strictly Segregate from Oxidizers: Do not place in containers with peroxides, nitric acid, or permanganates.[1] The amine functionality is easily oxidized, potentially evolving toxic nitrogen oxides (

    
    ).
    
  • Segregate from Aqueous Acids: Keep away from HCl,

    
    , or acetic acid waste streams to prevent heat generation.[1]
    
  • Halogenated Solvents: While generally compatible chemically, segregation is preferred to minimize incineration costs (Halogenated vs. Non-Halogenated pricing).[1]

B. Packaging for Pickup
  • Solid Waste: Double-bag in heavy-duty polyethylene bags (minimum 4 mil) or place in a wide-mouth HDPE jar. Label as "Solid Organic Waste (Basic) - Toxic."[1]

  • Liquid Waste (Solutions): Collect in HDPE or glass carboys. Ensure the cap is vented if there is any risk of off-gassing, though this is rare for this specific compound in standard solvents.

Disposal Workflow (Step-by-Step)

Phase 1: Waste Generation & Bench Handling
  • Quench: If the compound is part of a reaction mixture, ensure all reactive reagents (e.g., acid chlorides, hydrides) are quenched before moving to the waste container.

  • pH Check: If in solution, verify pH is

    
    . If acidic, neutralize slowly with Sodium Bicarbonate before adding to the Organic Base waste stream.
    
  • Labeling: Apply a hazardous waste label immediately.[1] Must include:

    • Full Chemical Name (No abbreviations).

    • Hazards: "Corrosive," "Irritant."[1]

    • Date of Accumulation Start.

Phase 2: Accumulation (Satellite Area)
  • Secondary Containment: Store the waste container in a tray capable of holding 110% of the volume.

  • Compatibility: Store in the "Bases/Caustics" cabinet, separate from the "Acids" cabinet.

Phase 3: Final Disposal (Vendor Handoff)
  • Lab Pack: Small containers of the pure solid should be "Lab Packed" (placed in a drum with absorbent material) rather than bulked (poured) into a drum, to prevent dust exposure.

  • Destruction: The required method is Fuel Blending/Incineration .[1]

    • Mechanism:[2][3] High temperature (

      
      ) is necessary to break the isoxazole ring and fully oxidize the piperidine nitrogen.
      

Visual Decision Logic (Workflow)

The following diagram illustrates the critical decision nodes for disposing of 4-(3-Methyl-5-isoxazolyl)piperidine to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 4-(3-Methyl-5-isoxazolyl)piperidine StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystal Liquid Solution / Reaction Mix StateCheck->Liquid Dissolved Segregation Segregate: Stream C (Organic Bases) Solid->Segregation pHCheck Check pH Liquid->pHCheck Neutralize Neutralize with NaHCO3 pHCheck->Neutralize Acidic (pH < 7) pHCheck->Segregation Basic/Neutral (pH >= 7) Neutralize->Segregation Container Container: HDPE Carboy (Liquid) Wide-Mouth Jar (Solid) Segregation->Container Labeling Label: 'Flammable, Corrosive, Toxic' Container->Labeling Final Final Disposal: Incineration (Fuel Blending) Labeling->Final

Figure 1: Decision matrix for the segregation and packaging of piperidine/isoxazole derivatives.

Emergency Spill Response

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: Piperidine derivatives have high vapor pressure and strong odors.[1] Clear the area.

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat. If powder is aerosolized, use N95 or P100 respiratory protection.[1]

  • Containment:

    • Liquids: Use Universal Absorbent Pads or Vermiculite.[1] Do NOT use paper towels (rapid surface area expansion can increase volatilization).[1]

    • Solids: Cover with wet paper towels to prevent dust, then scoop into a disposal jar.[1]

  • Decontamination: Wipe surface with dilute acetic acid (vinegar) to neutralize residual amine, followed by soap and water.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Piperidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.